5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: A Structural and Pharmacological Whitepaper
Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy for improving metabolic stability, target selectivity, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy for improving metabolic stability, target selectivity, and aqueous solubility. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (5-MeO-THN) has emerged as a highly versatile bicyclic building block in medicinal chemistry. Featuring a saturated piperidine ring fused to a methoxy-substituted pyridine core, this scaffold provides an ideal balance of basicity, hydrogen-bonding capacity, and steric tunability. This technical guide explores the chemical properties, structural causality, and field-proven synthetic methodologies of 5-MeO-THN, with a specific focus on its applications in developing cyclin-dependent kinase 7 (CDK7) inhibitors and dual P-glycoprotein (P-gp)/CYP3A4 modulators.
Chemical Identity and Structural Properties
The structural architecture of 5-MeO-THN is defined by a 2,6-naphthyridine core where the ring containing the N2 nitrogen is fully saturated (1,2,3,4-tetrahydro), while the N6-containing ring remains aromatic[1]. The methoxy group at the C5 position introduces distinct electronic and steric effects that govern the molecule's behavior in biological systems.
Structural Causality in Drug Design
sp3 Character & Solubility: The saturated tetrahydropyridine ring increases the fraction of sp3 carbons (Fsp3), which directly correlates with reduced off-target toxicity and improved pharmacokinetic profiles compared to fully aromatic naphthyridines.
Dual Nitrogen Functionality:
The secondary amine (N2) is highly nucleophilic and serves as the primary vector for synthetic derivatization (e.g., amidation, reductive amination)[2].
The pyridine nitrogen (N6) acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the hinge region of the ATP-binding pocket.
C5-Methoxy Tuning: The electron-donating methoxy group at C5 increases the electron density of the pyridine ring, subtly raising the pKa of N6. Sterically, it restricts the conformational freedom of substituents attached to adjacent positions, locking the molecule into bioactive conformations.
Quantitative Chemical Data
The following table summarizes the verified physicochemical properties of 5-MeO-THN[1]:
The 5-MeO-THN scaffold has been successfully deployed in several high-profile drug development campaigns, acting as the core pharmacophore for interacting with complex biological targets.
CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a master regulator of transcription and cell cycle progression. It is frequently upregulated in various cancers, making it a prime therapeutic target. Recent patent literature reveals that over 200 potent CDK7 inhibitors have been developed utilizing the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold[3]. By attaching N-alkyl-3-phenylpiperidin-4-carbonyl functionalities to the N2 position of the saturated ring, researchers have achieved nanomolar inhibition of CDK7. The naphthyridine core perfectly positions the molecule within the highly conserved ATP-binding site, allowing for exceptional selectivity over other CDK family members (CDK2/9/12)[3].
Dual P-gp and CYP3A4 Modulation
Drug resistance in oncology is frequently driven by the overexpression of efflux pumps like P-glycoprotein (P-gp) and rapid metabolism by cytochrome P450 3A4 (CYP3A4). Derivatives of tetrahydro-[2,6]-naphthyridine have been engineered as potent dual inhibitors of both P-gp and CYP3A4[4]. The basic nitrogen of the naphthyridine core is hypothesized to interact favorably with the heme iron of CYP3A4, while the overall bicyclic topology provides the necessary lipophilicity and spatial geometry to block the P-gp efflux channel[4].
Fig 2. Mechanism of action for 5-MeO-THN derivatives in CDK7-mediated pathways.
Synthesis and Derivatization Workflows
To leverage 5-MeO-THN in library synthesis, robust and self-validating protocols are required. The most common derivatization occurs via amidation at the N2 position. The following methodology details the coupling of 5-MeO-THN with a complex indole-3-carboxylic acid, a standard procedure in the synthesis of advanced kinase inhibitors[2].
Experimental Protocol: HATU-Mediated Amidation of 5-MeO-THN
Objective: To synthesize an advanced amide intermediate by coupling 5-MeO-THN with a sterically hindered carboxylic acid, ensuring high yield and minimal epimerization.
Action: Dissolve the carboxylic acid (0.56 mmol) in anhydrous DMF (2.5 mL). Add DIPEA (2.78 mmol) followed by HATU (0.70 mmol) in one portion at room temperature[2].
Causality: DMF is selected for its high dielectric constant, which effectively solubilizes complex, polar intermediates. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the coupling. HATU rapidly converts the acid into a highly reactive HOAt ester, which is critical for overcoming the steric hindrance of complex substrates.
Nucleophilic Amine Addition:
Action: Add 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (0.61 mmol) to the activated mixture[2].
Causality: The hydrochloride salt of 5-MeO-THN is utilized due to its superior bench stability compared to the free base. The large excess of DIPEA (5.0 eq) ensures the complete in situ neutralization of the HCl salt, liberating the secondary N2 amine for immediate nucleophilic attack on the HOAt ester.
Reaction Monitoring (Self-Validation):
Action: Stir the reaction mixture at room temperature for 1.5 hours[2]. Monitor reaction progress via LC-MS.
Causality: LC-MS provides a self-validating readout. The reaction is deemed complete when the starting material mass disappears and the target product mass
[M+H]+
becomes the dominant peak, preventing premature workup.
Aqueous Workup:
Action: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer multiple times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate in vacuo[2].
Causality: The basic
NaHCO3
quench hydrolyzes any unreacted active ester and neutralizes acidic byproducts. EtOAc efficiently partitions the target amide into the organic phase while leaving polar byproducts (such as tetramethylurea derived from HATU) in the aqueous phase.
Purification:
Action: Purify the crude residue via silica gel flash chromatography using a gradient eluent of 0-40% [20% MeOH in DCM] / DCM[2].
Causality: The basic naphthyridine core interacts strongly with the acidic silanol groups on standard silica gel. A highly polar, protic modifier (20% MeOH in DCM) is strictly required to disrupt these interactions and elute the product sharply, yielding the final compound (typically ~68% yield) as a high-purity solid[2].
Fig 1. Amidation workflow utilizing 5-MeO-THN as a core building block.
Conclusion
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine stands as a privileged scaffold in contemporary medicinal chemistry. Its unique combination of a basic, functionalizable secondary amine and a hydrogen-bond accepting pyridine ring makes it an exceptional structural vector for targeting complex proteins like CDK7 and CYP3A4. By adhering to optimized, causally-driven synthetic protocols—such as HATU-mediated amidations—researchers can reliably incorporate this building block into diverse chemical libraries, accelerating the discovery of next-generation therapeutics.
Technical Whitepaper: Safety, Toxicity, and Handling Profile of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Executive Summary 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a highly valuable bicyclic nitrogenous scaffold utilized extensively in medicinal chemistry and preclinical drug development [1]. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a highly valuable bicyclic nitrogenous scaffold utilized extensively in medicinal chemistry and preclinical drug development [1]. The partially saturated naphthyridine core, substituted with an electron-donating methoxy group, serves as a privileged structural motif for designing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.
This technical guide provides an authoritative synthesis of its physicochemical properties, safety data sheet (SDS) classifications, toxicological mechanisms, and validated laboratory handling protocols. It is designed for researchers requiring rigorous, reproducible methodologies for in vitro profiling.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine dictates both its biological activity and its handling requirements. The secondary amine in the tetrahydropyridine ring is highly basic (estimated pKa ~8.5–9.5), meaning it exists predominantly in a protonated state at physiological pH. This ionization influences aqueous solubility and cellular membrane permeability. Furthermore, the methoxy group at the C5 position modulates the electron density of the adjacent pyridine ring, enhancing its capacity as a hydrogen bond acceptor while sterically directing receptor binding [2].
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS Number
1060816-48-9
Molecular Formula
C9H12N2O
Molecular Weight
164.21 g/mol
Monoisotopic Mass
164.09496 Da
Physical State
Solid / Powder
Storage Conditions
Inert atmosphere (Argon/Nitrogen), Room Temperature
Safety Data Sheet (SDS) & Hazard Classification
Based on standardized chemical databases and structurally analogous naphthyridine derivatives, this compound is classified under the Globally Harmonized System (GHS) for specific acute and localized toxicities [1][3]. The secondary amine can act as a local irritant, while systemic exposure requires careful metabolic monitoring.
Table 2: GHS Hazard Classifications and Statements
GHS Hazard Class
Hazard Statement
Key Precautionary Measures
Acute Toxicity (Oral) - Cat 4
H302: Harmful if swallowed
P264 (Wash hands), P270 (Do not eat/drink), P301+P312
Skin Irritation - Cat 2
H315: Causes skin irritation
P280 (Wear PPE), P302+P352 (Wash with plenty of water)
Ventilation: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of airborne particulates (mitigating H335).
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat are mandatory.
Toxicological Profile & Mechanistic Pathways
The in vivo toxicity of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is primarily driven by its Phase I hepatic metabolism. The primary metabolic route involves CYP450-mediated O-demethylation, yielding a relatively benign naphthyridinol intermediate that is rapidly conjugated and excreted.
However, under high-dose exposure (saturating the primary pathway), the secondary amine becomes susceptible to N-oxidation. This minor pathway generates reactive nitrogen species and reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cellular toxicity (which underpins the H302 classification).
Metabolic and toxicological pathway of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Experimental Workflows & Handling Protocols
To ensure rigorous scientific integrity, all experimental procedures must utilize self-validating mechanisms. The following protocols outline the preparation and in vitro testing of the compound.
Protocol A: Preparation of Standardized Stock Solutions
Causality: The free base is lipophilic but susceptible to atmospheric oxidation. Anhydrous DMSO is selected as the solvent to ensure complete dissolution without altering the protonation state prematurely, while inert gas purging prevents amine degradation.
Equilibration: Allow the sealed vial of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine to equilibrate to room temperature inside a desiccator or under an inert atmosphere (nitrogen/argon) for 30 minutes to prevent moisture condensation.
Weighing: Using an analytical microbalance, weigh exactly 16.42 mg of the compound (equivalent to 0.1 mmol).
Dissolution: Transfer the powder to a sterile amber glass vial and add 1.0 mL of anhydrous DMSO to yield a 100 mM master stock solution.
Homogenization: Vortex the solution for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes to ensure complete solubilization.
Storage & Validation: Aliquot the solution into 50 μL volumes in amber microcentrifuge tubes purged with argon. Store at -20°C.
Self-Validation Step: Prior to freezing, run a 1 μL aliquot via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm >98% purity and verify the absence of N-oxide degradants (expected monoisotopic mass [M+H]+ = 165.10 Da) [2].
Protocol B: In Vitro Cytotoxicity Profiling (CellTiter-Glo Assay)
Causality: ATP quantitation (CellTiter-Glo) is highly sensitive to early-stage mitochondrial dysfunction and oxidative stress induced by naphthyridine N-oxidation, making it superior to standard tetrazolium (MTT) reduction assays for this class of compounds.
Cell Seeding: Seed HepG2 cells (a metabolically competent hepatic model) at a density of 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Compound Dilution: Prepare a 10-point serial dilution of the compound stock in complete culture media, ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration remains constant at exactly 0.1% (v/v) across all test wells to prevent solvent-induced toxicity.
Treatment: Aspirate the seeding media and apply 100 μL of the diluted compound to the respective wells. Incubate for 48 hours. Note: A 48-hour window is required to allow CYP450-mediated metabolism to generate sufficient intermediates for accurate toxicity profiling.
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.
Data Acquisition & Validation: Measure luminescence using a multimode microplate reader (integration time: 1 second/well).
Self-Validation Step: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive control (e.g., 1 μM Staurosporine). Proceed with IC₅₀ calculation via a 4-parameter logistic curve fit only if the Z'-factor is > 0.5, ensuring assay robustness.
References
NextSDS. "5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Chemical Database and Hazard Classification." NextSDS Chemical Management.
URL:[Link]
PubChemLite / Luxembourg Centre for Systems Biomedicine. "1060816-48-9 (C9H12N2O) - Structural Information and Monoisotopic Mass."
URL:[Link]
Foundational
Methoxy-Substituted Tetrahydropyridine Congeners: A Pharmacological Guide to their Anticancer Properties
Introduction: The Emergence of Privileged Scaffolds in Oncology In the landscape of modern oncology drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of Privileged Scaffolds in Oncology
In the landscape of modern oncology drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," have emerged as recurrent motifs in a multitude of biologically active compounds. The tetrahydropyridine nucleus and its bioisosteric congeners, such as the tetrahydronaphthyridine and tetrahydroquinoline core structures, represent one such class of privileged scaffolds. Their inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets.
This technical guide delves into the pharmacological profile of a specific subset of these compounds: methoxy-substituted tetrahydropyridine-based scaffolds, which have shown significant promise as anticancer agents. The inclusion of a methoxy group (-OCH3) is a common and often critical feature in medicinal chemistry. Its electronic and steric properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target protein. This guide will provide an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, with a focus on two key anticancer strategies: the inhibition of topoisomerase I and the disruption of tubulin polymerization.
Synthetic Strategies: Building the Core
The synthesis of these complex heterocyclic systems is a cornerstone of their development. A variety of synthetic routes have been established, often tailored to the specific isomeric and substitution patterns desired. One of the most versatile and widely employed methods for the construction of tetrahydroquinoline and tetrahydronaphthyridine cores is the Povarov reaction. This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene to generate the desired heterocyclic system in a highly efficient manner.
Caption: Generalized workflow of the Povarov reaction for the synthesis of tetrahydroquinoline cores.
For instance, the synthesis of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines has been achieved using Povarov reaction protocols.[1] These methods offer a modular approach, allowing for the introduction of a wide range of substituents to probe structure-activity relationships.
Pharmacological Targets and Mechanisms of Action
The anticancer activity of methoxy-substituted tetrahydropyridine-based scaffolds can be attributed to their interaction with critical cellular machinery involved in cell proliferation and survival. Two of the most well-documented mechanisms are the inhibition of topoisomerase I and the disruption of microtubule dynamics.
Topoisomerase I Inhibition: Inducing DNA Damage
Topoisomerase I (Top I) is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relaxing supercoiled DNA. It achieves this by introducing transient single-strand breaks in the DNA backbone. Certain naphthyridine derivatives have been identified as potent Top I inhibitors.[2][3] These compounds exert their effect by stabilizing the covalent complex formed between Top I and DNA, known as the "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it results in a double-strand break, a highly cytotoxic lesion that triggers apoptosis.
Caption: The mechanism of action of Topoisomerase I inhibitors.
The design of these inhibitors is often based on the structure of known Top I poisons like camptothecin. For example, novel series of quinolone and naphthyridine derivatives have been designed and synthesized as potential Top I inhibitors, with some compounds showing significant inhibitory effects and inducing apoptosis in cancer cells.[3]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them an attractive target for anticancer drug development.
A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been identified as a novel class of potent tubulin polymerization inhibitors that target the colchicine binding site on β-tubulin.[4][5][6] By binding to this site, these compounds prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules, thereby shifting the equilibrium towards depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7]
Caption: The mechanism of tubulin polymerization inhibition by colchicine-site binding agents.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the chemical structure of these scaffolds has led to a deeper understanding of their structure-activity relationships.
For the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series of tubulin inhibitors, several key SAR insights have been elucidated[4][8]:
The Methoxy Group: The 6-methoxy group on the tetrahydroquinoline ring is a crucial feature for potent activity.
The N-Aryl Substituent: The nature and substitution pattern of the N-aryl group significantly impact cytotoxicity. For instance, certain substitutions can lead to compounds with GI50 values in the low nanomolar range.[4][6]
Conformational Restriction: Constraining the flexible conformation of the molecule, for example by forming a fused ring system, can enhance binding affinity and improve potency.[4]
In the case of tetrahydroquinoline derivatives targeting other anticancer mechanisms, the position and electronic nature of substituents have also been shown to be critical. For example, in a series of morpholine-substituted tetrahydroquinolines, the presence of electron-withdrawing trifluoromethyl groups on the benzamide moiety significantly increased cytotoxicity.[9]
The following table summarizes the biological activity of representative methoxy-substituted tetrahydroquinoline derivatives as tubulin polymerization inhibitors:
To ensure the trustworthiness and reproducibility of the pharmacological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize these compounds.
In Vitro Topoisomerase I Relaxation Assay
This assay assesses the ability of a test compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Principle: Supercoiled plasmid DNA and relaxed DNA have different electrophoretic mobilities in an agarose gel. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
Protocol:
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.[10][11]
Compound Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction tubes. Include a solvent-only control.
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I enzyme.[10]
Incubation: Incubate the reaction at 37°C for a defined period, typically 30 minutes.[10][11]
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).[12]
Agarose Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel.[11][12]
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide), destain, and visualize the DNA bands under UV illumination.[10][11]
Data Analysis: Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
Caption: A step-by-step workflow for the in vitro Topoisomerase I relaxation assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[13]
Protocol:
Reagent Preparation: Prepare a working solution of purified tubulin in a general tubulin buffer containing GTP and glycerol.[7] Keep this solution on ice. Prepare serial dilutions of the test compound.
Assay Plate Setup: Use a pre-warmed 96-well plate. Add the test compound dilutions, a positive control (e.g., paclitaxel or nocodazole), and a negative control (solvent) to the wells.[7][13]
Initiate Polymerization: To initiate the reaction, add the cold tubulin working solution to each well.[7]
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[7][14]
Data Analysis: Plot the absorbance at 340 nm against time for each concentration of the test compound. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve. Calculate the percentage of inhibition for each concentration relative to the negative control to determine the IC50 value.[7]
Conclusion and Future Perspectives
Methoxy-substituted tetrahydropyridine-based scaffolds have unequivocally demonstrated their potential as a rich source of novel anticancer agents. Their ability to potently and selectively inhibit fundamental cellular processes such as DNA replication and cell division underscores their therapeutic promise. The modularity of their synthesis allows for extensive exploration of their structure-activity relationships, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel substitution patterns and bioisosteric replacements on these scaffolds could lead to the discovery of compounds with enhanced activity against drug-resistant cancer cell lines. Secondly, a deeper understanding of the ADME and toxicological profiles of these compounds is necessary to identify candidates with favorable drug-like properties for in vivo studies. Finally, the investigation of these scaffolds as inhibitors of other emerging cancer targets could further expand their therapeutic applications.
The continued investigation of these privileged scaffolds holds great promise for the development of innovative and effective treatments in the ongoing fight against cancer.
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Cushman, M., Golebiewski, W. M., & Pommier, Y. (2012). Dibenzo[c,h][4][6]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. The Journal of organic chemistry, 77(11), 5035–5045. [Link]
ResearchGate. (n.d.). In vitro inhibitory activity of naphthyridine-based derivatives 7 and 8.... ResearchGate. [Link]
Cushman, M., Golebiewski, W. M., & Pommier, Y. (2014). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of medicinal chemistry, 57(5), 2097–2108. [Link]
Ishida, M., & Kobayashi, N. (2017). Synthesis of meta-methoxyphenyl substituted tetraazaporphyrin and corrolazine phosphorus(V) complexes. Journal of Porphyrins and Phthalocyanines, 21(10), 716-721. [Link]
Canada Commons. (2021). Preparation and Synthesis of Methoxy-Substituted Compounds: A Literature Review. Canada Commons. [Link]
Grunewald, G. L., Dahan, F. M., & Reitz, T. J. (1987). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 30(2), 219–227. [Link]
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (5-MTN): In Vitro Mechanism of Action as a Privileged Pharmacophore in Targeted Therapeutics
Executive Summary In modern rational drug design, certain chemical scaffolds emerge as "privileged structures" capable of vectorizing warheads and anchoring molecules into complex protein binding pockets. 5-Methoxy-1,2,3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, certain chemical scaffolds emerge as "privileged structures" capable of vectorizing warheads and anchoring molecules into complex protein binding pockets. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (5-MTN) (CAS: 1060816-48-9) is a highly specialized bicyclic building block utilized extensively in the synthesis of targeted covalent inhibitors and kinase antagonists[1][2]. Rather than acting as a standalone monotherapy, 5-MTN’s true in vitro mechanism of action is realized when it is incorporated into lead compounds—most notably KRAS G12C inhibitors [3][4] and Cyclin-Dependent Kinase 7 (CDK7) inhibitors [5].
This technical whitepaper details the structural biology rationale behind the 5-MTN scaffold, its mechanistic role in target engagement, and the self-validating in vitro protocols required to evaluate 5-MTN-derived therapeutics.
Structural Biology & Pharmacophore Rationale
The efficacy of 5-MTN-derived compounds stems from the unique physicochemical properties of the tetrahydro-2,6-naphthyridine core:
Conformational Rigidity: The bicyclic system restricts the rotational degrees of freedom compared to open-chain aliphatic amines, reducing the entropic penalty upon binding to a target protein.
Hydrogen Bonding & Salt Bridges: The secondary amine in the saturated ring serves as a critical hydrogen bond donor or can be functionalized (e.g., via amide coupling) to direct the molecule into specific allosteric pockets[3].
5-Methoxy Substitution: The methoxy group provides an oxygen lone pair for localized hydrogen bonding while acting as a steric wedge. In the context of KRAS G12C, this bulk helps lock the compound into the Switch II pocket, preventing the conformational shift required for GTP binding[6].
In Vitro Mechanism 1: KRAS G12C Allosteric Inhibition
Mutant KRAS G12C is a critical driver in non-small cell lung cancer (NSCLC) and colorectal cancer. 5-MTN is utilized as a surface-binding anchor in covalent KRAS G12C inhibitors (such as those developed by Amgen)[3][4].
Mechanism of Action
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. 5-MTN-derived covalent inhibitors target the inactive GDP-bound state. The 5-MTN moiety anchors the molecule deep within the allosteric Switch II pocket, perfectly positioning an attached electrophilic warhead (e.g., an acrylamide) to form an irreversible covalent bond with the mutant Cysteine-12 residue[6][7]. This traps KRAS in its inactive state, blocking SOS-mediated nucleotide exchange and halting downstream MAPK/ERK signaling[8].
KRAS G12C signaling pathway and the allosteric trapping mechanism of 5-MTN-derived inhibitors.
To validate the mechanism of 5-MTN-derived KRAS inhibitors, a fluorescence-based nucleotide exchange assay is the gold standard[6][9].
Causality of Design: KRAS is pre-loaded with BODIPY-GDP, which is highly fluorescent when bound to the protein. The addition of SOS1 and unlabeled GTP stimulates nucleotide exchange. If the 5-MTN inhibitor successfully traps KRAS in the inactive state, BODIPY-GDP cannot be displaced, and fluorescence remains high. A drop in fluorescence indicates failed inhibition[6][10].
Step-by-Step Methodology:
Protein Preparation: Thaw recombinant KRAS G12C pre-loaded with BODIPY-GDP on ice. Avoid freeze-thaw cycles to maintain protein stability[9].
Master Mix Assembly: Prepare a 1X Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT). Aliquot 15 µL of the KRAS G12C/BODIPY-GDP master mix into a 384-well black microplate[11].
Compound Incubation: Add 5 µL of the 5-MTN-derived inhibitor (serially diluted in 5% DMSO) to the test wells. Include a 5% DMSO vehicle as a negative control. Incubate at 25°C for 60–120 minutes. Rationale: Covalent inhibitors require extended incubation to reach binding equilibrium and form the irreversible Cys12 bond.[7][11]
Exchange Initiation: Add SOS1 and 30 µM unlabeled GTP (in the presence of 2.5 mM EDTA) to stimulate the exchange reaction[6][9].
Data Acquisition: Incubate for 60 minutes, then read fluorescence intensity (Ex: 470 nm / Em: 525 nm). Calculate the
IC50
based on the preservation of the fluorescent signal[11].
In Vitro Mechanism 2: CDK7 Orthosteric Inhibition
Beyond KRAS, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a core component in a class of highly potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors patented by Janssen and others[5]. CDK7 is a dual-function kinase critical for cell cycle progression (via the CAK complex) and transcription initiation (via TFIIH)[12][13].
Mechanism of Action
Unlike the allosteric targeting of KRAS, 5-MTN derivatives act as ATP-competitive orthosteric inhibitors of CDK7[13]. The basic nitrogen of the naphthyridine core forms critical hydrogen bonds with the hinge region of the CDK7 ATP-binding pocket. The 5-methoxy group projects into the hydrophobic selectivity pocket, granting these compounds single-digit nanomolar specificity for CDK7 over other CDKs (e.g., CDK2, CDK9)[5][14].
Self-Validating Protocol: ADP-Glo™ Kinase Assay
To measure the potency of 5-MTN-derived CDK7 inhibitors, the ADP-Glo™ luminescent assay is utilized[12][15].
Causality of Design: Kinase activity consumes ATP and generates ADP. The ADP-Glo assay first halts the reaction and depletes all unreacted ATP, eliminating background noise. It then converts the generated ADP back into ATP, which drives a luciferase reaction. The resulting luminescence is directly proportional to kinase activity, providing an exceptionally high signal-to-background ratio[12][14].
Step-by-step workflow of the ADP-Glo in vitro kinase assay for evaluating CDK7 inhibition.
Step-by-Step Methodology:
Reaction Setup: Dilute recombinant trimeric CDK7/Cyclin H/MAT1 complex to the optimal working concentration (~10 ng/µL) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14][15].
Compound Pre-incubation: Add 2.5 µL of the 5-MTN inhibitor to 2.5 µL of the enzyme solution in a 384-well plate. Incubate for 15 minutes at room temperature to allow binding equilibrium[12][14].
Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the
Km
value for CDK7, approx. 35 µM) and the CDK substrate peptide. Incubate at 30°C for 60 minutes[13][14].
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP[12][14].
Signal Generation & Readout: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader and fit the data to a sigmoidal dose-response curve to determine the
IC50
[12][14].
Quantitative Data Summarization
The integration of the 5-MTN scaffold drastically alters the biochemical profile of lead compounds. The table below summarizes the typical in vitro assay parameters and expected quantitative readouts for 5-MTN-derived therapeutics across its two primary targets.
Target Protein
Scaffold Role
Assay Methodology
Primary Readout
Typical
IC50
Range
Selectivity Profile
KRAS G12C
Switch II Pocket Anchor
Nucleotide Exchange (BODIPY-GDP)
Fluorescence Intensity (Ex: 470 / Em: 525)
1 nM – 100 nM
Highly selective for G12C over WT KRAS
CDK7
ATP Hinge Binder
In Vitro Kinase Assay (ADP-Glo)
Luminescence (ADP
→
ATP conversion)
0.1 nM – 50 nM
>200-fold selective over CDK2 and CDK9
References
KRAS G12C inhibitors and methods of using the same (AU 2019384118 B2) . Amgen Inc. / Australian Patent Office. Available at: [Link]
KRAS G12C Human Nucleotide Exchange Assay LeadHunter Assay . Eurofins Discovery. Available at: [Link]
KRAS(G12C) Nucleotide Exchange Assay Kit . BPS Bioscience. Available at:[Link]
KRAS(G12C) Nucleotide Exchange Assay Kit Protocol . AMSBIO. Available at:[Link]
Targeting the Untargetable: KRAS . ICE Bioscience. Available at:[Link]
A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) . Taylor & Francis Online. Available at:[Link]
Data Sheet - CDK7 Assay Kit . BPS Bioscience. Available at:[Link]
A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity . Lead Discovery Center. Available at: [Link]
Literature Review and Synthetic Methodologies for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1060816-48-9 Introduction and Pharmacological Significance The 2,6-naphthyridine scaffold is a privileged bicy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Identifier: CAS 1060816-48-9
Introduction and Pharmacological Significance
The 2,6-naphthyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. Unlike the more common 1,8-naphthyridines, the 2,6-isomer presents a unique vector for hydrogen bonding and dipole-dipole interactions due to the para-like relationship of its nitrogen atoms across the fused system. Specifically, 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has emerged as a critical building block in the development of targeted therapeutics.
Recent literature highlights its incorporation into potent RET kinase inhibitors developed by[1]. Furthermore, structural modifications utilizing the tetrahydro-2,6-naphthyridine core have been pivotal in designing , where the basic piperidine nitrogen interacts favorably with the cytoplasmic gate of the efflux pump[2]. Despite its utility, the de novo synthesis of the 2,6-naphthyridine core is historically challenging, often suffering from lengthy steps and poor regiocontrol[3]. This guide details a highly efficient, regioselective synthetic workflow to access this scaffold.
When designing a synthesis for 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, late-stage methoxylation of a halogenated naphthyridine is often plagued by competing nucleophilic attack at the saturated piperidine ring or poor conversion rates. Therefore, the optimal strategy involves the early-stage incorporation of the methoxy group on a pyridine precursor, followed by the construction of the saturated piperidine ring (the Directed ortho-Metalation route).
By utilizing 2-methoxy-N,N-diethylisonicotinamide, we leverage the synergistic directing effects of the methoxy and diethylamide groups to exclusively functionalize the C3 position of the pyridine ring.
Retrosynthetic disconnection of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine via DoM strategy.
Primary Synthetic Workflow: The Directed ortho-Metalation (DoM) Route
The causality behind this route lies in precise electronic control. The methoxy group at C2 and the amide at C4 both direct lithiation to the shared ortho position (C3).
Step 1: Regioselective DoM and Lactonization
Treatment of 2-methoxy-N,N-diethylisonicotinamide with sec-butyllithium (s-BuLi) and TMEDA generates a highly stable C3-lithio species. s-BuLi is chosen over n-BuLi because its increased steric bulk prevents unwanted nucleophilic addition into the amide carbonyl. Trapping this intermediate with ethylene oxide provides a 2-hydroxyethyl spacer. Upon acidic workup, the pendant alcohol spontaneously cyclizes onto the C4-amide, expelling diethylamine to form a stable 6-membered lactone (5-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one).
Step 2: Lactamization via Amine Insertion
The lactone is opened using benzylamine. Benzylamine is selected because it acts as both the nitrogen source for the piperidine ring and a robust protecting group that prevents over-alkylation in subsequent steps. The resulting hydroxy-amide is activated (typically via thionyl chloride) and cyclized under basic conditions to yield the lactam, 2-benzyl-5-methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one.
Step 3: Global Reduction and Deprotection
The lactam carbonyl is exhaustively reduced to the corresponding methylene using Lithium Aluminum Hydride (LiAlH
4
). Finally, palladium-catalyzed hydrogenolysis cleanly cleaves the N-benzyl bond without reducing the pyridine ring, yielding the target compound.
Mechanistic pathway of the Directed ortho-Metalation (DoM) and subsequent lactonization.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols include built-in validation checkpoints.
Protocol A: Synthesis of 5-Methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one (Lactone)
Preparation: Flame-dry a 500 mL Schlenk flask under argon. Charge with 2-methoxy-N,N-diethylisonicotinamide (10.0 g, 48.0 mmol), TMEDA (8.6 mL, 57.6 mmol), and anhydrous THF (150 mL).
Metalation: Cool the solution to -78 °C. Dropwise add s-BuLi (1.4 M in cyclohexane, 41.1 mL, 57.6 mmol) over 30 minutes. Stir at -78 °C for 1 hour.
Validation Check: Quench a 0.5 mL aliquot with D
2
O. GC-MS should show >95% deuterium incorporation at the C3 position (M+1 peak).
Electrophilic Trapping: Condense ethylene oxide (3.6 mL, 72.0 mmol) into a pre-cooled addition funnel and add to the reaction mixture. Allow to warm to room temperature overnight.
Cyclization: Quench with 6M HCl until pH < 2. Reflux the biphasic mixture for 4 hours to drive lactonization. Extract with EtOAc, wash with brine, dry over Na
2
SO
4
, and concentrate. Purify via silica gel chromatography to yield the lactone.
Protocol B: Synthesis of 2-Benzyl-5-methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one (Lactam)
Ring Opening: Dissolve the lactone (6.0 g, 33.5 mmol) in absolute ethanol (50 mL). Add benzylamine (5.5 mL, 50.2 mmol). Reflux for 12 hours. Concentrate in vacuo to isolate the crude hydroxy-amide.
Activation & Cyclization: Dissolve the intermediate in anhydrous DCM (100 mL). Cool to 0 °C and add SOCl
2
(3.6 mL, 50.2 mmol). Stir for 2 hours. Evaporate volatiles, redissolve in DMF (50 mL), add K
2
CO
3
(13.8 g, 100 mmol), and heat at 80 °C for 6 hours.
Validation Check: IR spectroscopy of the purified product must show the disappearance of the lactone C=O stretch (~1730 cm
−1
) and the appearance of the lactam C=O stretch (~1650 cm
−1
).
Protocol C: Reduction and Hydrogenolysis
Reduction: Suspend LiAlH
4
(2.5 g, 66 mmol) in THF (50 mL) at 0 °C. Dropwise add the lactam (5.0 g, 18.6 mmol) in THF (20 mL). Reflux for 4 hours. Quench via the Fieser method (2.5 mL H
2
O, 2.5 mL 15% NaOH, 7.5 mL H
2
O). Filter salts and concentrate to yield the N-benzyl tetrahydro-2,6-naphthyridine.
Debenzylation: Dissolve the intermediate in MeOH (50 mL). Add 10% Pd/C (0.5 g). Stir under an H
2
balloon (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate to yield 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Validation Check:
1
H NMR (CDCl
3
) must confirm the loss of the benzyl CH
2
(~3.6 ppm) and aromatic protons (7.2-7.4 ppm), while retaining the methoxy singlet at ~3.9 ppm.
Quantitative Data & Optimization Metrics
The table below summarizes the efficiency, scalability, and common impurities associated with the DoM synthetic route.
Note: While transition-metal catalyzed cross-coupling (e.g.,[4]) offers an alternative route to the 2,6-naphthyridine core, the DoM route provides superior regiocontrol specifically for the 5-methoxy substitution pattern, avoiding the need for expensive palladium catalysts in the early ring-forming steps.
References
Amgen Inc. (2019). Compounds useful for treating disorders related to RET. US Patent 10,227,329 B2.
Syed, M., et al. (2021). Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors: Design, Synthesis, Cryo-EM Analysis, and Biological Evaluations. Journal of Medicinal Chemistry. Retrieved from[Link]
Zhang, Y., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society. Retrieved from[Link]
Branowska, D., et al. (2005). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction. Molecules. Retrieved from[Link]
Preclinical Pharmacokinetics of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: An In-Depth Technical Guide
Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds—often termed "escaping from flatland"—has become a fundamental stra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds—often termed "escaping from flatland"—has become a fundamental strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. Among these privileged scaffolds, 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has emerged as a highly specialized pharmacophore building block. It is prominently featured in the design of next-generation targeted therapies, including KRAS G12C inhibitors[1], Cyclin-Dependent Kinase 7 (CDK7) inhibitors[2], and Transient Receptor Potential Melastatin 8 (TRPM8) antagonists[3].
This whitepaper provides a comprehensive technical analysis of the preclinical pharmacokinetics of 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine and its derivatives. By examining the causality between its unique structural features and its in vivo behavior, this guide equips drug development professionals with actionable methodologies for preclinical evaluation.
Structural Causality and Physicochemical Rationale
The pharmacokinetic superiority of the 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine core stems from three precise structural modifications that directly dictate its ADME profile:
sp³-Hybridized Piperidine Ring : The 1,2,3,4-tetrahydro saturation introduces a basic secondary amine (pKa ~8.5–9.5) that enables stable salt formation (e.g., dihydrochloride salts)[4]. This drastically improves aqueous solubility compared to fully aromatic naphthyridines, facilitating rapid gastrointestinal dissolution.
5-Methoxy Substitution : The methoxy group at the 5-position of the fused pyridine ring acts as both a steric shield and an electronic modulator. It sterically blocks cytochrome P450 (CYP)-mediated oxidation at a highly vulnerable site while donating electron density to the pyridine ring, fine-tuning the overall lipophilicity (LogD) of the molecule.
Hydrogen Bonding Geometry : The spatial arrangement of the basic nitrogen and the methoxy oxygen creates a highly specific hydrogen bond donor/acceptor vector. This geometry enhances target residence time while minimizing off-target promiscuity and flat-aromatic stacking.
Table 1: Comparative Physicochemical and Absorption Metrics
Metric
Fully Aromatic 2,6-Naphthyridine
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Pharmacokinetic Implication
Fraction sp³ (Fsp³)
0.00
0.44
Higher Fsp³ correlates with lower clinical attrition rates and higher solubility.
Aqueous Solubility (pH 7.4)
< 10 µg/mL
> 100 µg/mL (as HCl salt)
Enhances gastrointestinal dissolution and oral bioavailability.
Caco-2 Permeability (Papp)
Low (< 5 × 10⁻⁶ cm/s)
Moderate/High (> 10 × 10⁻⁶ cm/s)
Excellent intestinal absorption due to optimized LogD.
Efflux Ratio (P-gp)
> 3.0
< 2.0
Reduced P-glycoprotein recognition; better tissue and CNS penetration[5].
Absorption and Permeability (A)
The absorption of orally administered drugs containing this scaffold is heavily influenced by the balance between the basic amine (which drives solubility) and the methoxy-pyridine system (which drives membrane permeation). To accurately predict human intestinal absorption, the Caco-2 permeability assay is employed.
Causality: The Caco-2 cell line is utilized because it spontaneously differentiates into a polarized monolayer expressing essential efflux transporters (e.g., P-gp), accurately mimicking the enterocyte barrier.
Step-by-Step Methodology:
Cell Seeding: Seed Caco-2 cells at a density of 1×10⁵ cells/cm² on polycarbonate filter inserts (0.4 µm pore size). Rationale: The porous polycarbonate allows basolateral nutrient access, driving cellular polarization.
Monolayer Maturation: Culture for 21 days. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming the formation of intact tight junctions.
Dosing: Prepare 10 µM solutions of the test compound, alongside Propranolol (high permeability control) and Atenolol (low permeability control). Apply to either the apical (A) or basolateral (B) chamber.
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
Quantification: Analyze samples via LC-MS/MS.
Data Analysis: Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An ER < 2.0 indicates that the derivative is not a strong P-gp substrate, ensuring high net absorption[5].
Distribution and Target Engagement (D)
Once absorbed, the high Fsp³ character of the tetrahydro-naphthyridine core prevents excessive plasma protein binding (PPB) and reduces non-specific partitioning into adipose tissue. This results in a moderate-to-high Volume of Distribution (Vss), allowing the drug to effectively penetrate solid tumors or cross the blood-brain barrier depending on peripheral substitutions.
Fig 1: Pharmacokinetic absorption and distribution pathway of tetrahydro-naphthyridine derivatives.
Metabolism and CYP450 Interactions (M)
Hepatic clearance is a primary driver of drug attrition. The 5-methoxy group is a strategic addition that serves as a "metabolic block." By occupying the 5-position, it prevents CYP3A4-mediated aromatic hydroxylation. Furthermore, structural analyses have shown that tetrahydro-[2,6]-naphthyridine analogues can favorably interact with the heme iron of CYP3A4 without being rapidly turned over, acting as mild modulators rather than highly cleared substrates[5].
Causality: This assay isolates Phase I oxidative metabolism to determine the intrinsic clearance (
CLint
) of the compound, validating the metabolic shielding provided by the 5-methoxy group.
Step-by-Step Methodology:
Matrix Preparation: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Rationale: Physiological pH is critical for maintaining optimal CYP450 conformation.
Compound Addition: Spike the test compound to a final concentration of 1 µM. Include Verapamil (1 µM) in a parallel well as a positive control for CYP3A4 activity.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated oxidation.
Serial Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Validation & Calculation: Ensure Verapamil demonstrates a
t1/2
< 15 minutes (validating enzyme viability). Calculate the test compound's
t1/2
and
CLint
. A
CLint
< 14 µL/min/mg indicates excellent metabolic stability[3].
Fig 2: Self-validating in vitro experimental workflow for determining microsomal stability.
Excretion and In Vivo Clearance (E)
The culmination of optimized absorption, broad distribution, and metabolic stability results in highly favorable in vivo pharmacokinetic parameters. Compounds utilizing the tetrahydro-naphthyridine core typically exhibit clearance rates significantly lower than hepatic blood flow, allowing for sustained systemic exposure.
Table 2: Representative Preclinical In Vivo PK Parameters (Rodent Models)
PK Parameter
Symbol
Typical Range for Derivatives
Biological Significance
Intravenous Clearance
CLiv
0.09 – 0.64 L/h/kg
Low to moderate clearance, significantly below hepatic blood flow[3].
Volume of Distribution
Vss
1.5 – 3.0 L/kg
Extensive tissue distribution, critical for solid tumor penetration.
Oral Bioavailability
%F
45% – 60%
Highly viable for once-daily (QD) oral dosing regimens[3].
The 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine motif has been successfully integrated into several high-profile preclinical and clinical pipelines:
KRAS G12C Inhibitors: Amgen has extensively utilized this scaffold, coupling 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine to indole cores (e.g., 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylic acid) to lock the KRAS protein in its inactive GDP-bound state while maintaining a PK profile suitable for oral administration[1].
CDK7 Inhibitors: Janssen Pharmaceutica disclosed a library of over 200 potent CDK7 inhibitors structurally based on the 1,2,3,4-tetrahydro-2,6-naphthyridine core, demonstrating the scaffold's utility in developing kinase inhibitors with favorable ADME properties for oncology[2].
TRPM8 Antagonists: In the optimization of TRPM8 antagonists for pain management, researchers utilized tetrahydro-naphthyridine cores to drive down systemic clearance (IV CL = 0.09 L/h/kg) and achieve an oral bioavailability of 51%[3].
Application Note: A Proposed Laboratory Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Introduction The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a metho...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a methoxy group at the 5-position can significantly modulate the pharmacological properties of the parent heterocycle, making 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine a molecule of interest for researchers and drug development professionals. This application note presents a detailed, step-by-step laboratory protocol for a proposed synthesis of this target compound. The outlined synthetic strategy is based on established chemical principles and draws from methodologies reported for the synthesis of analogous tetrahydronaphthyridine systems.
Synthetic Strategy Overview
The proposed synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine commences with a commercially available substituted pyridine derivative, which undergoes a series of functional group transformations to construct the second fused ring. The key steps involve the formation of a dihydronaphthyridine intermediate, followed by a selective reduction to yield the desired tetrahydro-2,6-naphthyridine core. This multi-step approach is designed to be robust and adaptable for potential future derivatization.
Experimental Protocol
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
Step-by-Step Synthesis
Part 1: Synthesis of a Dihydronaphthyridine Intermediate
The initial phase of the synthesis focuses on the construction of a dihydronaphthyridine ring system. This can be achieved through a Heck-type vinylation of a chloropyridine followed by cyclization, a strategy that has proven effective for similar heterocyclic systems.[1]
Step 1a: Heck-Type Vinylation of 2-chloro-6-methoxynicotinonitrile
To a solution of 2-chloro-6-methoxynicotinonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a palladium catalyst, for instance, palladium(II) acetate (0.05 eq), and a phosphine ligand, such as triphenylphosphine (0.1 eq).
A base, typically a tertiary amine like triethylamine (2.0 eq), is then added to the mixture.
The reaction vessel is purged with ethylene gas and the reaction is stirred at an elevated temperature (e.g., 80-100 °C) until completion, as monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the vinylpyridine intermediate.
Step 1b: Cyclization to form the Dihydronaphthyridine Ring
The vinylpyridine intermediate from the previous step is dissolved in an appropriate solvent, such as methanol.
The solution is then treated with a solution of ammonia in methanol.
The reaction mixture is heated in a sealed vessel to facilitate the cyclization reaction.[1]
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 5-methoxy-7,8-dihydro-2,6-naphthyridine.
Part 2: Reduction to 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
The final step involves the reduction of the dihydronaphthyridine intermediate to the desired saturated heterocyclic system.
The 5-methoxy-7,8-dihydro-2,6-naphthyridine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.
A reducing agent, for example, sodium borohydride (NaBH4) (2.0-4.0 eq), is added portion-wise at 0 °C.
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
The reaction is quenched by the careful addition of water.
The solvent is evaporated, and the aqueous residue is extracted with dichloromethane.
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
Purification by column chromatography on silica gel provides the final product, 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Data Presentation
Step
Starting Material
Reagents and Conditions
Product
Expected Yield (%)
1a
2-chloro-6-methoxynicotinonitrile
Ethylene, Pd(OAc)2, PPh3, Et3N, DMF, 80-100 °C
2-methoxy-6-vinylnicotinonitrile
70-85
1b
2-methoxy-6-vinylnicotinonitrile
NH3, MeOH, heat
5-methoxy-7,8-dihydro-2,6-naphthyridine
60-75
2
5-methoxy-7,8-dihydro-2,6-naphthyridine
NaBH4, EtOH, 0 °C to rt
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
80-95
Mandatory Visualization
Caption: Proposed synthetic workflow for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Mechanism and Scientific Rationale
The synthetic route is designed based on well-established and reliable organic transformations. The Heck reaction in the first step is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the efficient introduction of the vinyl group.[1] The subsequent intramolecular cyclization is a nucleophilic addition of the amine to the nitrile group, facilitated by ammonia, leading to the formation of the dihydronaphthyridine ring. The final reduction of the imine functionality within the dihydronaphthyridine intermediate is selectively achieved using a mild reducing agent like sodium borohydride to yield the desired saturated tetrahydro-2,6-naphthyridine. The choice of a methoxy-substituted starting material is strategic, as the methoxy group is generally stable under these reaction conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed laboratory synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine. The described multi-step synthesis is grounded in established chemical methodologies and offers a practical route for obtaining this valuable heterocyclic compound for further research and development in the fields of medicinal chemistry and drug discovery. Researchers should be aware that, as a proposed synthesis, optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
Meanwell, N. A. et al. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. 2007, 9(1), 123-126. Available from: [Link]
Konishi, T. et al. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. 2020, 24(8), 1506-1515. Available from: [Link]
Ikeda, T. et al. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical and Pharmaceutical Bulletin. 1957, 5(1), 71-75. Available from: [Link]
Chinea, K. et al. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry. 2017, 1(5). Available from: [Link]
Takaba, K. et al. Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles. 1996, 43(8), 1777-1780. Available from: [Link]
Duggan, M. E. et al. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. 2004, 69(25), 8859-8862. Available from: [Link]
The Royal Society of Chemistry. Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors. Available from: [Link]
Google Patents. CN111393309A - A kind of preparation method of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride.
Organic & Biomolecular Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available from: [Link]
Canadian Science Publishing. Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Available from: [Link]
MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]
MDPI. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Available from: [Link]
Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
Application Note: 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the shift from flat, fully aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve solubility, reduce off-target t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the shift from flat, fully aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve solubility, reduce off-target toxicity, and enhance pharmacokinetic profiles. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) has emerged as a highly versatile building block that perfectly aligns with this paradigm.
This bicyclic heteroaromatic system serves as a sophisticated bioisostere for traditional quinazoline and isoquinoline cores. The 2,6-naphthyridine framework is uniquely suited for kinase inhibition, as it is capable of forming robust tridentate hydrogen bonds within the hinge region of target proteins (such as Ala553 in FGFR4) 1.
The specific addition of the 5-methoxy group and the partially saturated (tetrahydro) ring provides three distinct mechanistic advantages:
Electronic Tuning: The electron-donating methoxy group modulates the pKa of the adjacent pyridine nitrogen, optimizing its strength as a hydrogen-bond acceptor.
Steric Vectoring: The methoxy substituent acts as a precise vector to probe adjacent lipophilic sub-pockets in the target binding site, enhancing selectivity over closely related kinase isoforms.
Nucleophilic Handle: The secondary amine in the tetrahydrogenated ring provides a highly reactive, yet sterically controlled, handle for rapid late-stage functionalization (e.g., amidation or alkylation) 2.
Key Therapeutic Applications
Oncology: FGFR4 and KRAS Inhibition
Aberrant signaling in the FGF19-FGFR4 pathway is a primary oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. Scaffolds based on 2,6-naphthyridine have demonstrated nanomolar potency (IC50 < 20 nM) against FGFR4-overexpressing cell lines, showing high selectivity over FGFR1–3 1. Furthermore, tetrahydro-2,6-naphthyridine derivatives are actively being patented as potent GTPase KRAS (G12D mutant) inhibitors, a historically "undruggable" target in solid tumors 3.
Overcoming Multidrug Resistance
Beyond direct oncogenic targeting, tetrahydro-2,6-naphthyridine analogues have been utilized to design dual inhibitors of P-glycoprotein (P-gp) and CYP3A4. The lipophilic nature of the scaffold allows it to navigate the complex van der Waals interactions within the drug-binding pocket of P-gp, offering a pathway to reverse multidrug resistance in refractory cancers 4.
Oncogenic kinase signaling pathway and targeted inhibition by 5-Methoxy-THN derivatives.
Quantitative Data: Scaffold Comparison
The following table summarizes the comparative advantages of transitioning from traditional scaffolds to the 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine core in kinase inhibitor development.
Scaffold Type
Target Affinity (IC50)
Selectivity Profile
sp³ Fraction (Fsp³)
Primary Binding Mode
Quinazoline Core
~25 nM (FGFR4)
Low (Hits FGFR1-3)
< 0.20
Bidentate H-bond at hinge
2,6-Naphthyridine (Aromatic)
~19 nM (FGFR4)
High
< 0.15
Tridentate H-bond at hinge
5-Methoxy-THN (sp³-rich)
< 15 nM (KRAS/FGFR4)
Very High
> 0.40
Tridentate + Lipophilic vectoring
Data synthesized from comparative structure-activity relationship (SAR) studies of kinase inhibitors 1, 3.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the incorporation of 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine into a drug-like core (e.g., an indole-3-carboxylic acid) and the subsequent biochemical validation.
Protocol A: HATU-Mediated Amidation Workflow
Causality & Rationale: The 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine building block is typically supplied as a hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is required in excess not only to drive the coupling but to liberate the secondary amine free base in situ. HATU is selected over standard EDC/HOBt because the nucleophilic amine is adjacent to the sterically demanding 5-methoxy-pyridine ring; HATU ensures rapid formation of the highly reactive HOAt ester, preventing degradation of the carboxylic acid core 2.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid core (1.0 eq) and 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).
Base Addition: Add DIPEA (5.0 eq) dropwise to the stirring solution at room temperature. Note: The solution may slightly change color as the free base of the naphthyridine is liberated.
Activation & Coupling: Add HATU (1.25 eq) in one single portion. Stir the reaction mixture continuously at room temperature for 1.5 hours.
Quenching: Monitor completion via LC-MS. Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel chromatography using a gradient of 0-40% [20% MeOH in DCM] in DCM to yield the pure targeted amide.
Causality & Rationale: To ensure the synthesized naphthyridine derivative is actively engaging the target (e.g., FGFR4), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. This protocol is self-validating because it includes a known reference standard (e.g., Fisogatinib) to normalize plate-to-plate variation and a vehicle control to establish baseline kinase activity.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 5-methoxy-THN derivative in 100% DMSO. Prepare identical plates for the reference standard (Fisogatinib).
Assay Assembly: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., recombinant FGFR4) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Incubation: Transfer 100 nL of the serially diluted compounds (and DMSO vehicle control) to the assay plate using an acoustic dispenser. Incubate at room temperature for 30 minutes to allow for hinge-region binding equilibrium.
Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined Km for the kinase) and the specific TR-FRET peptide substrate.
Detection: After a 60-minute reaction time, add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).
Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 by plotting the emission ratio (665 nm / 615 nm) against the log of the compound concentration using a 4-parameter logistic non-linear regression model.
Step-by-step synthetic coupling and biochemical validation workflow for the scaffold.
References
Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Amgen Inc. (2025). Application No. AU 2019384118 B2: Indole-3-carboxamides as KRAS inhibitors. Australian Patent Office.
Journal of Medicinal Chemistry. (2021). Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors. ACS Publications. Available at:[Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methox...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine. As a key intermediate in pharmaceutical synthesis, a reliable analytical method for this compound is essential for quality control and drug development processes. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile/water mobile phase and UV detection. The validation protocol is comprehensively described, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and demonstrates the method's suitability for its intended purpose.
Introduction and Preliminary Considerations
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The development of novel synthetic routes and the production of these molecules require stringent quality control to ensure purity, identity, and concentration. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]
Physicochemical Properties and Method Strategy
A successful HPLC method development process begins with an understanding of the analyte's properties. While specific experimental data for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is not widely published, we can infer its characteristics from structurally similar compounds, such as other methoxy-tetrahydro-naphthyridine isomers.[4][5][6]
Polarity: With a predicted LogP value in the range of 0.8 to 1.6, the molecule is moderately non-polar, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4] RP-HPLC separates molecules based on hydrophobic interactions with a non-polar stationary phase.[7]
UV Absorbance: The aromatic naphthyridine core is expected to exhibit strong UV absorbance. A preliminary UV scan of a dilute solution in the mobile phase is recommended to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For related structures, wavelengths between 254 nm and 270 nm have been effective.[1][8]
pKa: The tetrahydro-naphthyridine structure contains basic nitrogen atoms. The pKa of these functional groups will influence the molecule's charge at a given pH. To ensure consistent retention times and sharp peak shapes, the mobile phase pH must be controlled with a suitable buffer. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to prevent peak tailing caused by interactions with residual silanols on the silica-based column.[7]
Based on these considerations, a reversed-phase HPLC method using a C18 column with a buffered mobile phase and UV detection was selected as the most logical starting point.
HPLC Method Development Protocol
This section outlines the materials, instrumentation, and a systematic approach to developing the optimal chromatographic conditions.
Instrumentation and Materials
HPLC System: An Agilent 1200 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatography Data System (CDS): EZChrom Elite, ChemStation, or equivalent software.
Analytical Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
The following conditions serve as a robust starting point for method optimization. The causality for each choice is explained.
Parameter
Recommended Condition
Rationale
Stationary Phase
Hypersil BDS C18, 150 x 4.6 mm, 5 µm
The C18 phase provides sufficient hydrophobicity to retain the moderately non-polar analyte. The 150 mm length offers a good balance of resolution and run time.
Mobile Phase A
20 mM Potassium Phosphate Buffer (pH 3.0)
The buffer controls the pH to ensure a consistent ionization state of the basic analyte, leading to reproducible retention and improved peak shape. A pH of 3.0 is chosen to suppress the interaction of the basic nitrogens with column silanols.
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.
Elution Mode
Isocratic
An initial isocratic run simplifies the method. A gradient can be explored if co-eluting impurities are present or if run time needs to be reduced.
Composition
Acetonitrile:Buffer (30:70 v/v)
This starting ratio is based on the predicted polarity. The percentage of acetonitrile should be adjusted to achieve a retention time between 3 and 10 minutes.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, providing good efficiency without generating excessive backpressure.
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection (λ)
265 nm (or determined λ-max)
This wavelength is selected based on the expected UV absorbance of the naphthyridine ring system. A DAD detector should be used to confirm the optimal wavelength and assess peak purity.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Preparation of Solutions
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) guidelines.[3]
Caption: Workflow for HPLC Method Development and Validation.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol: Inject the working standard solution (100 µg/mL) six consecutive times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
Tailing factor (Asymmetry): ≤ 2.0.
Theoretical plates (N): ≥ 2000.
Specificity (Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is a "stability-indicating" method.[10]
Protocol: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions. Analyze the stressed samples alongside an unstressed control.
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60 °C for 24 hours.[10]
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Heat at 60 °C for 24 hours.[10]
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.[10]
Thermal Degradation: Store the stock solution at 80 °C for 48 hours.
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution ≥ 2.0). The DAD detector should be used to assess peak purity.
Linearity and Range
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
Acceptance Criteria:
Plot the average peak area versus concentration.
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Purpose: To determine the closeness of the measured value to the true value. It is assessed by spike-and-recovery experiments.
Protocol: Prepare samples by spiking a placebo (if available) or a blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The RSD for the peak areas of the six replicate injections should be ≤ 2.0% for repeatability and ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
(Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
Acceptance Criteria: The LOQ should be verified by preparing a sample at the calculated concentration and confirming that its precision (RSD) and accuracy (% recovery) are acceptable (typically RSD ≤ 10%).
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Analyze the working standard while making small changes to the optimized method parameters, one at a time.
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
Mobile Phase pH: ± 0.2 units (e.g., 2.8 and 3.2).
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits, and the peak area response should not change significantly.
Caption: Logical relationship between validation parameters.
Summary of Validation Data (Hypothetical)
The following tables summarize the expected results from the validation study, demonstrating the method's performance.
The RP-HPLC method described in this application note provides a systematic and scientifically-grounded approach for the reliable quantification of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine. The development strategy is based on the physicochemical properties of the analyte, and the comprehensive validation protocol ensures the method is specific, linear, accurate, precise, and robust. This validated method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Semantic Scholar. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Retrieved from [Link]
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
ACS Publications. (2004, August 4). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]
ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Retrieved from [Link]
ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
PubChemLite. (n.d.). 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. Retrieved from [Link]
Application Note: Protocol for Dissolving 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine in DMSO for In Vitro Cell Assays
Introduction and Mechanistic Rationale The compound 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a bicyclic heterocycle frequently utilized as a foundational building block or pharmacophore in the development of tar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The compound 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a bicyclic heterocycle frequently utilized as a foundational building block or pharmacophore in the development of targeted therapeutics and kinase inhibitors. Structurally, it features a saturated piperidine-like ring containing a secondary amine, fused to a methoxy-substituted pyridine ring.
For in vitro cell-based assays, achieving complete and stable solvation of this compound is critical. While the secondary amine provides a degree of polarity, the overall molecular topology makes it ideally suited for dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This protocol outlines the rigorous methodologies required to prepare, store, and dilute this compound, ensuring that assay reproducibility is maintained and solvent-induced cytotoxicity is completely mitigated.
Physicochemical Properties & Solvation Causality
Before initiating any solvation protocol, researchers must verify the exact chemical form of the compound supplied by the vendor. This is a common point of failure in assay preparation. Because 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine contains a basic nitrogen in its tetrahydro ring, vendors frequently supply it as a hydrochloride (HCl) salt to improve shelf stability and handling, rather than as a free base.
The Causality of Mass Errors: Failing to account for the salt form during molarity calculations will lead to significant dosing inaccuracies. If a researcher assumes the molecular weight of the free base (164.21 g/mol ) but the bottle contains the HCl salt (~200.67 g/mol ), the resulting stock solution will be approximately 18% less concentrated than intended.
To establish a self-validating system, always calculate the required DMSO volume based on the exact mass weighed, rather than attempting to weigh a microscopic, predetermined mass to fit a round volume.
Formula for Volume Calculation:
Volume (mL) = Mass (mg) / [Target Concentration (mM) × Molecular Weight (g/mol)]
Table 2: DMSO Volume Required for a 10 mM Stock (Assuming FREE BASE, MW = 164.21 g/mol )
Exact Mass Weighed
Volume of Anhydrous DMSO Required
1.0 mg
608.9 µL
5.0 mg
3.045 mL
10.0 mg
6.089 mL
Table 3: DMSO Volume Required for a 10 mM Stock (Assuming HCl SALT, MW = 200.67 g/mol )
Exact Mass Weighed
Volume of Anhydrous DMSO Required
1.0 mg
498.3 µL
5.0 mg
2.492 mL
10.0 mg
4.983 mL
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water introduced into the DMSO stock will lead to gradual compound precipitation ("crashing out") and degradation over time.
Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance (readability of 0.01 mg).
Solvation: Add the calculated volume of Anhydrous DMSO (as per Tables 2 or 3).
Agitation: Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.
Phase 2: Aliquoting and Storage
Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots using sterile, amber-colored microcentrifuge tubes. Causality: Amber tubes protect the methoxy-pyridine moiety from potential photo-degradation.
Storage: Immediately transfer aliquots to a -20°C or -80°C freezer.
Strict Single-Use Rule: Never subject the master stock to freeze-thaw cycles. Repeated temperature cycling disrupts the thermodynamic stability of the solution, causing irreversible micro-crystallization of the naphthyridine derivative.
Phase 3: Assay Dilution and Quality Control
When preparing the compound for application to living cells, the final concentration of DMSO in the culture media must be strictly controlled. High concentrations of DMSO alter cell membrane fluidity and can lead to [2].
Thawing: Thaw a single aliquot at room temperature immediately prior to the assay.
Intermediate Dilution: Perform a 1:10 or 1:100 intermediate dilution in assay buffer or serum-free media. Causality: Directly spiking a high-concentration DMSO stock into a large volume of aqueous media causes localized high-polarity gradients, forcing the lipophilic portions of the compound to rapidly aggregate. Step-wise dilution prevents this shock.
Final Cell Application: Dilute the intermediate solution into the final cell culture plate. Ensure the final DMSO concentration is ≤ 0.1% v/v .
Self-Validating QC Check: Before placing the plate in the incubator, inspect the wells under a phase-contrast microscope at 10x or 20x magnification. If the compound has crashed out, you will observe highly refractive micro-crystals. The presence of crystals invalidates the assumed dosing concentration, and the assay must be restarted using a more gradual intermediate dilution step.
Workflow Visualization
Workflow for the preparation, storage, and dilution of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
References
PubChemLite: 1060816-48-9 (C9H12N2O). PubChem / University of Luxembourg. Available at:[Link]
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (PMC). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Chemistry Protocol & Application Note
Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
Introduction & Strategic Rationale
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system are frequently employed to improve the pharmacokinetic profiles of drug candidates, acting as rigidified piperidine bioisosteres. Recent applications include their use in potent dual P-glycoprotein (P-gp) and CYP3A4 inhibitors[1], HPK1 inhibitors for immuno-oncology[2], and TRPM8 antagonists[3].
Specifically, 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9)[4] offers unique electronic and steric properties due to the C5-methoxy substitution on the pyridine ring. While laboratory-scale syntheses often rely on transition-metal-catalyzed cross-couplings or high-pressure hydrogenations, these methods present significant challenges for multi-kilogram GMP manufacturing (e.g., residual metal toxicity, specialized equipment requirements, and high costs)[5].
This application note details a robust, self-validating, and economically viable three-step scale-up route leveraging a Bischler-Napieralski cyclization.
Retrosynthetic Analysis & Process Causality
To ensure a scalable and inherently safe process, we designed a route starting from commercially available 2-methoxy-3-(2-aminoethyl)pyridine. The sequence involves:
Formylation: Conversion of the primary amine to a formamide.
Bischler-Napieralski Cyclization: Dehydrative cyclization to form the dihydro-2,6-naphthyridine core.
Reduction: Mild hydride reduction to yield the final tetrahydro-2,6-naphthyridine.
Mechanistic Causality in Scale-Up
Avoidance of High-Pressure Hydrogenation: Traditional routes reduce a fully aromatic 2,6-naphthyridine core using
H2
and
Pd/C
or
PtO2
. At scale, selective reduction of the nitrogen-containing ring without cleaving the C-O methoxy bond (hydrogenolysis) is notoriously difficult. By building the saturated ring via cyclization and mild reduction (
NaBH4
), we completely bypass the risk of over-reduction.
Exotherm Control: The Bischler-Napieralski reaction using
POCl3
is highly exothermic. Instead of using neat
POCl3
, we utilize Acetonitrile (MeCN) as a diluent. This provides a sufficient heat sink and allows for controlled reagent dosing, maintaining the internal temperature strictly below 85°C.
Fig 1: Scalable synthetic workflow for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Step-by-Step Manufacturing Protocol (1 kg Scale)
Step 1: Synthesis of N-(2-(2-methoxypyridin-3-yl)ethyl)formamide
Charge: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-methoxy-3-(2-aminoethyl)pyridine (1.00 kg, 6.57 mol).
Solvent/Reagent Addition: Add ethyl formate (3.0 L). Note: Ethyl formate acts as both the solvent and the formylating agent, maximizing volume efficiency.
Heating: Heat the mixture to an internal temperature of 60–65°C (reflux) for 12 hours.
In-Process Control (IPC): Monitor by HPLC. Proceed when starting material is < 1%.
Workup: Concentrate the mixture under reduced pressure (50 mbar, 45°C) to remove unreacted ethyl formate and ethanol by-product. The crude amber oil (approx. 1.15 kg) is used directly in the next step.
Step 2: Bischler-Napieralski Cyclization
Charge: Dissolve the crude formamide (1.15 kg) in anhydrous Acetonitrile (5.0 L) in a 20 L jacketed reactor.
Cooling: Cool the solution to 0–5°C.
Dosing: Slowly add Phosphorus Oxychloride (
POCl3
, 1.51 kg, 9.85 mol) via an addition funnel over 2 hours. Critical Parameter: Maintain internal temperature below 20°C during addition to prevent runaway dehydration.
Cyclization: Heat the reaction mixture to 80°C for 6 hours.
Quench: Cool to 0°C. Carefully transfer the mixture into a separate vessel containing 10 L of ice-water. Adjust the pH to 9-10 using 20% aqueous
NaOH
(highly exothermic).
Extraction: Extract with Dichloromethane (DCM) (3 x 4 L). Wash combined organics with brine, dry over
Na2SO4
, and concentrate to yield 5-methoxy-3,4-dihydro-2,6-naphthyridine as a dark oil.
Step 3: Reduction to 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Charge: Dissolve the crude dihydro-intermediate in Methanol (6.0 L) and cool to 0°C.
Reduction: Add Sodium Borohydride (
NaBH4
, 0.37 kg, 9.85 mol) in small portions over 3 hours. Safety Note: Rapid hydrogen gas evolution occurs. Ensure adequate scrubber ventilation.
Stirring: Allow the reaction to warm to 20°C and stir for 4 hours.
Quench & Workup: Quench cautiously with 1 N
HCl
(1.0 L) to destroy excess hydride, then adjust pH to 10 with 2 M
NaOH
. Remove methanol in vacuo.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 3 L). Concentrate the organics to afford the crude product.
Purification: Purify via crystallization from Heptane/Ethyl Acetate (3:1) or convert to the dihydrochloride salt using 2M
HCl
in ether to yield a highly pure, stable solid[5].
Quantitative Process Data & Quality Control
The transition from a 10 g laboratory scale to a 1 kg pilot scale demonstrated excellent reproducibility. The use of MeCN in the cyclization step significantly improved the impurity profile by reducing thermal degradation products.
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Substrate Profiling
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a highly valuable bicyclic secondary amine building block. Tetrahydronaphthyridine scaffolds are frequently utilized in modern drug discovery to improve lipophilic ligand efficiency (LipE) and tune pharmacokinetic properties, notably playing a critical role in the development of RORγt inverse agonists[1] and SHP2 inhibitors such as GDC-1971[2].
The3 is the premier method for constructing C(sp2)–N bonds with such scaffolds[3]. However, coupling this specific substrate presents two distinct mechanistic challenges:
Steric Hindrance: As a fused bicyclic secondary amine, the nucleophilic nitrogen (N2) is sterically encumbered.
Catalyst Poisoning: The basic pyridine nitrogen (N6) and the adjacent electron-donating 5-methoxy group can act as competing bidentate ligands, potentially sequestering the palladium catalyst and stalling the catalytic cycle[4].
To overcome these barriers, the reaction requires precise electronic and steric tuning of the catalyst system to favor reductive elimination over off-target coordination or β-hydride elimination.
Catalyst System Design: Causality & Logic
Successful amination of this substrate relies on a highly engineered catalytic environment:
Ligand Selection (RuPhos): For secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands like 4 are strictly required[4]. The steric bulk of the isopropyl groups forces the palladium center into a monoligated state (L-Pd), which accelerates the rate-limiting reductive elimination step.
Palladium Source (Pd G3 Precatalyst): Traditional Pd(II) salts can suffer from incomplete reduction to the active Pd(0) species. Utilizing a5 ensures rapid, 1:1 quantitative generation of the active L-Pd(0) species under mild conditions, preventing the tetrahydronaphthyridine from outcompeting the phosphine ligand during initiation[5].
Base Selection: Sodium tert-butoxide (NaOtBu) provides the optimal basicity for deprotonating the coordinated amine intermediate. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), milder bases like LiHMDS or Cs₂CO₃ must be substituted[4].
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing a RuPhos-Pd system.
Reaction Optimization & Quantitative Data
To ensure reproducibility, the following table summarizes optimized parameters based on the electronic nature of the aryl halide coupling partner.
Catalyst System
Base (Equiv)
Solvent
Temp (°C)
Typical Yield (%)
Substrate Scope Compatibility
RuPhos Pd G3 / RuPhos
NaOtBu (1.4)
Toluene
85
85–95%
Electron-neutral/rich Ar-Br/I
RuPhos Pd G3 / RuPhos
LiHMDS (1.4)
THF
65
75–85%
Base-sensitive Ar-Br/I
Pd(OAc)₂ / BrettPhos
Cs₂CO₃ (2.0)
1,4-Dioxane
100
70–80%
Highly hindered Ar-Cl
Pd₂(dba)₃ / BINAP
NaOtBu (1.4)
Toluene
100
< 20%
Not recommended for secondary amines
Validated Experimental Protocol
This self-validating protocol is designed for a 1.0 mmol scale reaction.
Figure 2: Step-by-step experimental workflow for the preparative amination.
Step 1: Inert Atmosphere Preparation
Oven-dry a 10 mL Schlenk tube containing a magnetic stir bar.
Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), add RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%) and RuPhos ligand (9.3 mg, 0.02 mmol, 2 mol%).
Causality Note: While the G3 precatalyst inherently maintains a 1:1 Pd:Ligand ratio, adding an extra equivalent of free ligand prevents catalyst deactivation caused by the basic nitrogen atoms of the tetrahydronaphthyridine competing for palladium coordination[5].
Add NaOtBu (134.5 mg, 1.4 mmol, 1.4 equiv).
Step 2: Substrate & Solvent Addition
Add the aryl halide (1.0 mmol, 1.0 equiv) and 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (197.0 mg, 1.2 mmol, 1.2 equiv).
Causality Note: A slight excess of the amine ensures complete consumption of the limiting aryl halide and compensates for any trace moisture that might hydrolyze the active catalyst.
Seal the tube with a PTFE-lined septum. If assembled outside a glovebox, evacuate and backfill the vessel with Argon three times. Oxygen rapidly oxidizes the electron-rich RuPhos to its inactive phosphine oxide.
Inject anhydrous, degassed Toluene (5.0 mL) via syringe to achieve a 0.2 M concentration.
Step 3: Thermal Activation & Self-Validation
Place the sealed tube in a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 12–16 hours.
Self-Validation Check: The reaction mixture should transition from a homogenous dark red/brown solution (indicative of the active Pd(0) species) to a cloudy suspension. This cloudiness is the precipitation of NaX (e.g., NaBr or NaI), serving as a reliable visual indicator of successful catalytic turnover.
Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ mass corresponding to the N-aryl product confirms reaction completion.
Step 4: Quench and Purification
Cool the mixture to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl to neutralize the remaining strong base.
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic product).
References
"The Buchwald-Hartwig Amination After 25 Years - PubMed", Angewandte Chemie Intern
"Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors", Journal of Medicinal Chemistry - ACS Public
"Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade", Organic Process Research & Development - ACS Public
Application Notes & Protocols: In Vivo Dosing Formulation for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of a safe and effective dosing formulation that ensures adequate systemic exposure. This document...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of a safe and effective dosing formulation that ensures adequate systemic exposure. This document provides a detailed guide for researchers and drug development professionals on creating a viable in vivo dosing formulation for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound representative of many NCEs that may exhibit limited aqueous solubility. We will explore a systematic approach, beginning with essential pre-formulation assessment, moving through strategic vehicle selection, and culminating in detailed, step-by-step protocols for preparing formulations suitable for common preclinical routes of administration. The causality behind experimental choices is emphasized to empower researchers to adapt these principles to other challenging compounds.
Pre-Formulation Assessment: Characterizing the Challenge
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. For an NCE like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, direct experimental data may be scarce. However, its structure provides critical clues. The fused aromatic and saturated heterocyclic rings suggest a degree of lipophilicity, which often correlates with poor water solubility—a challenge affecting up to 90% of new drug candidates.[1] The presence of two nitrogen atoms within the naphthyridine core suggests the molecule is likely a weak base, a property that can be leveraged to enhance solubility through pH adjustment.[2]
A systematic solubility screening is the most critical initial step. This empirical process informs all subsequent formulation strategies and avoids wasted time on unsuitable vehicle systems.
Table 1: Physicochemical & Structural Properties of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Potential for acid-catalyzed hydrolysis of the methoxy group at low pH.
Aryl methyl ethers can undergo O-demethylation in strongly acidic conditions.[4]
Protocol 1: Initial Vehicle Solubility Screening
Objective: To empirically determine the approximate solubility of the test compound in a panel of common, generally recognized as safe (GRAS) preclinical vehicles.
Materials:
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Selection of vehicles (see Table 2)
Analytical balance, micro-spatula
2 mL glass vials with screw caps
Vortex mixer and/or sonicator
Methodology:
Preparation: Accurately weigh 2 mg of the test compound into separate, labeled glass vials.
Solvent Addition: Add 100 µL of the first vehicle to the corresponding vial. This creates an initial target concentration of 20 mg/mL.
Energy Input: Cap the vial and vortex vigorously for 2-3 minutes. If the solid persists, place the vial in a sonicator bath for 15-30 minutes. Gentle warming (to 37-40°C) may be applied, but the compound's heat stability must be considered.[5]
Observation: After mixing, visually inspect the vial. If the solution is completely clear with no visible particles, the compound is considered soluble at ≥20 mg/mL.
Incremental Dilution: If the compound is not fully dissolved, add another 100 µL of the same vehicle (total volume 200 µL, target concentration 10 mg/mL) and repeat Step 3.
Repeat Dilution: Continue this process of adding 100-200 µL aliquots of the vehicle and mixing until the compound fully dissolves or a minimum practical concentration (e.g., 1 mg/mL) is reached.
Record Results: Record the approximate solubility for each vehicle system, as shown in the example table below.
Table 2: Example Solubility Screening Panel & Results
Vehicle System
Composition
Target Use
Observed Solubility
Notes
Aqueous
Saline (0.9% NaCl)
IV, IP, SC, PO
< 1 mg/mL
Expected low solubility for a lipophilic compound.
Aqueous (pH Mod.)
5% Dextrose in Water (D5W), pH 4.5
IV, IP
~2-5 mg/mL
Improved solubility suggests the compound is a base.
Co-Solvent
10% DMSO, 90% Saline
IV, IP
~5 mg/mL
DMSO is a powerful solubilizer but can have toxicity.[6]
Surfactants form micelles to encapsulate compounds.[2]
Suspension
0.5% Methylcellulose (MC) in Water
PO
N/A (Suspension)
Standard vehicle for oral gavage of insoluble compounds.
Strategic Formulation Approaches
The data from the solubility screen dictates the formulation strategy. The goal is to select the simplest system that achieves the desired concentration, remains stable, and is well-tolerated by the animal model.[8]
Formulation Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the required dose and initial solubility data.
Caption: Decision workflow for selecting an in vivo formulation strategy.
Key Formulation Strategies
pH Adjustment: For ionizable compounds like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, adjusting the pH to protonate the basic nitrogens can significantly increase aqueous solubility. A common approach is to dissolve the compound in a slightly acidic vehicle like D5W or a citrate buffer.[9] This is often the simplest and preferred method if effective.
Co-Solvent Systems: These are mixtures of water-miscible organic solvents (co-solvents) and an aqueous phase.[10] They work by reducing the polarity of the solvent system, allowing for the dissolution of more lipophilic compounds. Common components include:
DMSO (Dimethyl sulfoxide): A powerful aprotic solvent, but often limited to <10% due to potential toxicity.[6]
PEG 300/400 (Polyethylene glycol): A viscous polymer that is very common and well-tolerated.
Propylene Glycol (PG): Another common and safe co-solvent.
Ethanol: Used for solubilization but can cause irritation and has its own pharmacological effects.
Surfactants (e.g., Tween® 80, Cremophor® EL): Used at low percentages (1-5%) to aid in solubilization and prevent precipitation upon injection.[5]
Suspensions: When a compound's solubility is too low to achieve the required dose in a solution, an aqueous suspension is prepared for oral (PO) or sometimes intraperitoneal (IP) administration.[11] The compound is milled to a fine particle size and suspended in a viscous aqueous vehicle containing a suspending agent like 0.5-1% methylcellulose (MC) or carboxymethylcellulose (CMC).
Detailed Formulation Protocols
The following are detailed, step-by-step protocols for preparing common formulations. Always prepare formulations freshly each day unless stability data proves otherwise. [12]
This protocol is based on a common vehicle composition: 10% DMSO / 40% PEG300 / 50% Water for Injection. It is designed for a hypothetical study in mice (20g average weight) with a dosing volume of 10 mL/kg (0.2 mL per mouse).
Calculations:
Dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg/mouse
Working Concentration: 0.2 mg / 0.2 mL = 1.0 mg/mL
Methodology:
Weigh Compound: Accurately weigh the required amount of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine for the number of animals plus a ~20% excess for handling loss.
Prepare DMSO Stock: Add the weighed compound to a sterile vial. Add the required volume of DMSO (10% of the final total volume). Vortex or sonicate until the compound is completely dissolved . This step is critical to prevent precipitation later.[13]
Add Co-Solvent: To the clear DMSO stock solution, add the required volume of PEG300 (40% of the final total volume). Vortex until the solution is homogenous.
Add Aqueous Phase: Slowly, while vortexing, add the Water for Injection (or saline) to reach the final volume (50% of total). The slow addition to a vortexing solution is crucial to avoid shocking the compound out of solution.
Final Quality Control:
Visual Inspection: The final formulation must be a clear, colorless to light-colored solution, free of any visible particulates or haze.
Sterilization (for IV): For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter into a new sterile vial.[5] This step is mandatory to prevent infection.
Caption: Workflow for preparing a standard co-solvent formulation.
This protocol uses a standard 0.5% Methylcellulose (MC) in purified water vehicle.
Calculations:
Dose per animal: 25 mg/kg * 0.02 kg = 0.5 mg/mouse
Working Concentration: 0.5 mg / 0.2 mL = 2.5 mg/mL
Methodology:
Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of hot water (~80°C) and stir until dispersed. Cool the mixture in an ice bath while stirring until a clear, viscous solution forms. Store at 4°C.
Weigh Compound: Weigh the required amount of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Create Slurry: Add a small amount of the 0.5% MC vehicle to the compound and triturate with a mortar and pestle to create a smooth, homogenous paste. This prevents clumping.
Dilute to Final Volume: Gradually add the remaining vehicle while stirring continuously to achieve the final desired volume and concentration.
Homogenize: Use a homogenizer or sonicator to ensure a uniform particle size distribution.
Final Quality Control:
Visual Inspection: The final product should be a uniform, milky suspension.
Resuspend Before Dosing: Suspensions will settle over time. Always vortex or stir vigorously immediately before drawing each dose to ensure accurate administration.
Troubleshooting Common Formulation Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Precipitation During Prep
Solubility limit exceeded; incorrect order of addition.
Increase the proportion of the co-solvent. Ensure compound is fully dissolved in organic solvent before adding the aqueous phase.[5]
Precipitation Post-Dosing (In Vivo)
Poor bioavailability due to the drug crashing out of solution at the injection site or in the GI tract.
Consider a different formulation approach, such as a lipid-based system (SEDDS) or cyclodextrin complexation to improve absorption and maintain solubility in vivo.[2][5]
High Viscosity
High concentration of polymers (e.g., PEG, MC).
Use a lower concentration of the viscosity-enhancing excipient. Switch to a less viscous co-solvent. Ensure the formulation can be easily drawn into and expelled from a syringe.
Animal Intolerance / Adverse Events
Vehicle toxicity (e.g., high % DMSO, hemolysis from surfactants, inappropriate pH).
Conduct a vehicle tolerability study first.[7] Reduce the concentration of potentially toxic excipients. Ensure pH is within a physiologically acceptable range (typically 4-9 for parenteral routes).
References
Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from Benchchem website.[5]
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Williams, H. D., & Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[15]
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Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. Retrieved from Benchchem website.
Benchchem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. Retrieved from Benchchem website.[11]
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Fluorochem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Retrieved from Fluorochem website.[24]
Ohashi, N., et al. (2021). A Novel Series of 7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Chemical & Pharmaceutical Bulletin, 69(4), 333-351.[25]
ChemRadar. (n.d.). 5-Methoxy-7-trifluoromethyl-1,2,3,4-tetrahydro-[1][14]naphthyridine CAS#794461-83-9. Retrieved from ChemRadar website.[3]
Wang, L., et al. (2012). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of medicinal chemistry, 55(17), 7591-7603.[26]
Pasan, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of medicinal chemistry, 63(15), 8344-8362.[27]
Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole. Retrieved from Benchchem website.[28]
Benchchem. (n.d.). Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions. Retrieved from Benchchem website.[4]
Woo, G. H., Beeler, A. B., & Snyder, J. K. (2006). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & medicinal chemistry letters, 16(8), 2237-2240.[29]
Tang, G., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][14]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(21), 8717-8729.[30]
Benchchem. (n.d.). Stability issues of 5-Methoxytryptamine in aqueous solutions over time. Retrieved from Benchchem website.[12]
Zare, A., et al. (2020). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 3(4), 147-153.[32]
Nagai, A., et al. (2019). Effects of polymethoxyflavonoids on T helper 17 cell differentiation in vitro and in vivo. Bioscience, biotechnology, and biochemistry, 83(1), 127-133.[33]
ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-7-methoxy-2,6-naphthyridine hydrochloride (1:1). Retrieved from ChemicalBook website.[34]
Technical Support Center: Troubleshooting 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine [1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine [1]. This bicyclic heterocycle is a highly valuable building block in drug discovery, particularly for kinase and efflux pump inhibitors.
However, its synthesis is notoriously prone to low yields. The primary challenges lie in the chemical fragility of the 5-methoxy group on the electron-deficient pyridine ring and the extreme polarity of the resulting secondary amine. This guide deconstructs the mechanistic pitfalls of the standard synthesis routes and provides field-proven, self-validating protocols to rescue your reaction yields.
Core Synthetic Workflow & Failure Pathways
The most reliable route to this scaffold is the Pictet-Spengler-type cyclization of 2-(2-methoxy-pyridin-3-yl)ethanamine. While conceptually straightforward, the choice of acid catalyst dictates whether you isolate your target molecule or a flask of degraded byproducts.
Workflow and common failure pathways in the Pictet-Spengler synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Troubleshooting Guides & FAQs
Q1: Why is my overall yield consistently below 30%, with significant formation of a highly polar byproduct?
The Causality: This is the most common issue and is almost always due to the acid-catalyzed cleavage of the 5-methoxy group. In classic Pictet-Spengler cyclizations, strong Brønsted acids (like refluxing aqueous HCl or HBr) are used to generate the reactive iminium ion. However, the methoxy group on an electron-deficient pyridine ring is highly susceptible to nucleophilic attack by halides or acid-catalyzed hydrolysis. This cleaves the ether, yielding a highly polar pyridone/hydroxypyridine byproduct.
The Solution: You must decouple imine formation from cyclization. Switch to a modified Pictet-Spengler approach using a Lewis acid (like Titanium(IV) isopropoxide) to form the imine, followed by a milder organic acid like Trifluoroacetic acid (TFA) at room temperature to drive the cyclization without cleaving the ether[2].
Q2: I am using selective hydrogenation of 5-methoxy-2,6-naphthyridine instead of cyclization. Why am I seeing over-reduction?
The Causality: Hydrogenation of naphthyridines to tetrahydronaphthyridines is thermodynamically difficult to control. Standard Palladium on Carbon (Pd/C) is too aggressive; it often leads to hydrogenolysis of the benzylic/allylic-like methoxy group or over-reduces the aromatic pyridine ring to a decahydro-naphthyridine derivative.
The Solution: Switch to a poisoned catalyst (e.g., Lindlar's catalyst) or use Rhodium on Alumina (Rh/Al₂O₃) under strictly controlled, low H₂ pressure. Alternatively, transfer hydrogenation using formic acid and a Ruthenium-based catalyst provides superior chemoselectivity for the nitrogen-containing ring without touching the methoxy ether.
Q3: My LC-MS shows 85% conversion, but I lose most of my product on the silica gel column. How can I improve recovery?
The Causality: The secondary amine in the 1,2,3,4-tetrahydro-2,6-naphthyridine core is highly basic. It strongly interacts with the acidic silanol (Si-OH) groups on standard silica gel. This leads to irreversible chemisorption or severe peak tailing, trapping your product on the column[3].
The Solution: Pre-treat your silica gel by flushing the column with 1-5% triethylamine (Et₃N) in your starting solvent to cap the acidic sites. Alternatively, bypass chromatography entirely by isolating the product as a dihydrochloride salt[4]. You can do this by dissolving the crude extract in ether and bubbling HCl gas or adding HCl in dioxane, which precipitates the pure salt.
The table below summarizes the causality between acid selection, temperature, and the resulting product distribution. Notice how milder conditions drastically reduce demethylation.
This protocol utilizes the Titanium/TFA method to ensure high yields while protecting the fragile methoxy group. It is designed as a self-validating system.
Step 1: Imine Formation
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(2-methoxy-pyridin-3-yl)ethanamine (10.0 mmol) and paraformaldehyde (12.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL).
Causality: Anhydrous conditions are critical here. Water pushes the equilibrium back toward the starting amine, stalling the reaction.
Step 2: Titanium Activation
Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 11.0 mmol) dropwise at room temperature. Stir for 3 hours.
Validation Checkpoint: Run a TLC (CH₂Cl₂/MeOH 9:1 with 1% NH₄OH). The imine intermediate will run higher (less polar) than the starting amine. Do not proceed to Step 3 until the starting material spot is completely consumed.
Step 3: Acid-Catalyzed Cyclization
Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 30.0 mmol) dropwise over 15 minutes.
Causality: TFA provides the necessary protons to form the highly electrophilic iminium ion without providing a nucleophilic counter-ion (like Cl⁻) that would attack the methoxy group.
Step 4: Maturation & Quenching
Remove the ice bath and stir at room temperature for 16 hours.
Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8–9.
Causality: Adjusting the pH to >8 ensures the secondary amine is fully deprotonated (free base). If the pH is too low, the product will remain protonated and partition into the aqueous waste during extraction.
Step 5: Extraction & Purification
Filter the resulting biphasic suspension through a pad of Celite to remove the precipitated titanium dioxide salts.
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
Purify via flash column chromatography using triethylamine-deactivated silica gel (Eluent: CH₂Cl₂/MeOH/Et₃N, 90:9:1).
References
Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors: Design, Synthesis, Cryo-EM Analysis, and Biological Evaluations
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
An Efficient and Convenient Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines by a Modified Pictet-Spengler Reaction via a Formyliminium Ion Intermediate
Source: ResearchGate / ChemInform
URL:[Link]
Technical Support Center: Purification & Troubleshooting of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists working with 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists working with 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9). As a critical bicyclic building block frequently utilized in the synthesis of complex indole-carboxamides and targeted therapeutics[1], its purity is paramount.
Due to its dual basic centers (a secondary aliphatic amine and a substituted pyridine) and the electron-donating 5-methoxy group, this compound is prone to specific, highly persistent impurity profiles during synthesis and scale-up. This guide provides diagnostic FAQs and field-validated protocols to ensure your material meets >99% purity standards.
Part 1: Diagnostic FAQs
Q1: Why am I seeing a persistent impurity with the exact same mass (m/z 165.1 [M+H]+) that co-elutes on standard reverse-phase HPLC?Analysis: You are likely dealing with a regioisomeric impurity, most commonly 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine[2]. During the construction of the naphthyridine core, nucleophilic aromatic substitution (SNAr) or methoxylation steps often yield mixtures of 5- and 7-substituted isomers.
Causality: The electron-donating effect of the methoxy group alters local electron density, but the global basicity difference between the 5-methoxy and 7-methoxy isomers is minimal. Standard C18 columns fail to resolve them because their hydrophobic profiles and pKa values are nearly identical, leading to co-elution.
Q2: My downstream amide coupling (e.g., using HATU/DIPEA) is failing or giving low yields, despite high LC-MS purity of the naphthyridine building block. What is wrong?Analysis: You likely have transition metal carryover (e.g., Palladium) from a previous cross-coupling step, or the free base has degraded.
Causality: The 2,6-naphthyridine motif acts as an excellent bidentate-like ligand for transition metals. Even trace Pd can poison downstream catalytic steps or sequester coupling reagents. Furthermore, if stored as a free base, the secondary amine readily absorbs atmospheric CO₂ to form carbamates. It is highly recommended to isolate, purify, and store this building block as a hydrochloride salt[1].
Part 2: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Resolution of Regioisomers via Selective Salt Crystallization
When chromatography fails to separate the 5-methoxy and 7-methoxy isomers, chiral or bulky counterions can exploit subtle steric differences in the crystal lattice.
Self-Validating System: The success of this protocol is validated by taking a 5 mg aliquot of the mother liquor and the crystallized salt, neutralizing both with saturated NaHCO₃, extracting into CDCl₃, and running a ¹H-NMR. The diagnostic methoxy singlet and aromatic proton shifts will confirm enrichment before proceeding to bulk processing.
Step-by-Step Methodology:
Dissolution: Dissolve 10 g of the crude regioisomer mixture (free base) in 100 mL of hot Isopropanol (IPA) at 70°C under nitrogen.
Acid Addition: Slowly add 1.05 equivalents of Di-p-toluoyl-L-tartaric acid dissolved in 20 mL of IPA. Causality: The bulky tartrate counterion amplifies the subtle steric differences between the 5-methoxy (closer to the aliphatic ring fusion) and 7-methoxy positions during nucleation.
Controlled Cooling: Cool the mixture linearly to 20°C over 4 hours. Critical: Do not crash cool; rapid precipitation promotes kinetic entrapment of the undesired isomer.
Filtration: Filter the resulting crystals via a Buchner funnel. Wash the filter cake with ice-cold IPA (2 x 10 mL).
Free Base Recovery: Suspend the enriched crystals in Dichloromethane (DCM) and wash with 1M NaOH to break the salt. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Analyze via 2D-NMR (HMBC). The 5-methoxy protons will show a distinct 3-bond correlation to the bridgehead carbon, definitively distinguishing it from the 7-methoxy isomer.
Protocol B: Removal of Persistent N-Oxide Impurities
Exposure to air or oxidative synthetic steps can convert the electron-rich pyridine nitrogen into an N-oxide, which streaks on silica and causes mass balance issues.
Step-by-Step Methodology:
Reduction: Dissolve the crude oxidized material in Methanol. Add 2.0 equivalents of Triphenylphosphine (PPh₃).
Reaction: Stir at 50°C for 12 hours. Causality: PPh₃ acts as a mild, selective oxygen acceptor, deoxygenating the pyridine N-oxide back to the parent heterocycle without reducing the aromatic ring.
pH-Gradient Extraction: To remove the resulting Triphenylphosphine oxide (TPPO) byproduct, dissolve the concentrated crude in 1M HCl (the basic naphthyridine moves to the aqueous phase). Wash the aqueous phase with Ethyl Acetate (3x) to extract the neutral TPPO.
Isolation: Basify the aqueous phase to pH 10 using 2M NaOH. Extract with DCM (3x), dry, and concentrate to yield the pure target compound.
Part 3: Quantitative Chromatographic Data
To aid in analytical method development, the following table summarizes optimized solvent systems for resolving common impurities. Note that a high pH mobile phase is strictly required to keep the secondary amine (pKa ~9.5) deprotonated, ensuring sharp peak shapes.
Impurity Type
Structural Identity
Optimal HPLC Column
Mobile Phase (A: Aqueous, B: Organic)
Relative Retention Time (RRT)*
Target Compound
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Waters XBridge C18
10mM NH₄HCO₃ (pH 9.5) / Acetonitrile
1.00
Regioisomer
7-Methoxy isomer
Chiralpak IC
Hexane / EtOH / DEA (80:20:0.1)
0.85
Oxidation
Pyridine N-Oxide
Waters XBridge C18
10mM NH₄HCO₃ (pH 9.5) / Acetonitrile
0.65
Des-methoxy
1,2,3,4-Tetrahydro-2,6-naphthyridine
Waters XBridge C18
10mM NH₄HCO₃ (pH 9.5) / Acetonitrile
0.40
Over-alkylated
N-Methylated secondary amine
Waters XBridge C18
10mM NH₄HCO₃ (pH 9.5) / Acetonitrile
1.35
*RRT is relative to the target compound under the specified reverse-phase conditions.
Part 4: Purification Logic Workflow
Decision tree for identifying and removing persistent impurities from the naphthyridine core.
References
[1] Title: Application No. AU 2019384118 B2 (Amgen Inc. Patent detailing 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride utilization)
Source: Googleapis.com
URL:
Technical Support Center: Solubilization Strategies for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the Technical Support Center. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a highly valuable bicyclic heterocycle used extensively in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a highly valuable bicyclic heterocycle used extensively in medicinal chemistry. However, researchers frequently encounter significant hurdles regarding its poor aqueous solubility. This is primarily driven by its lipophilic methoxy-pyridine core and a highly stable crystal lattice.
Fortunately, the molecule possesses a distinct chemical lever: a basic secondary amine within the tetrahydro ring. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind formulation failures and provide self-validating protocols to ensure your compound remains in solution during critical assays.
Section 1: Salt Formation & pH Optimization
The Causality: The nitrogen atom at position 2 (within the sp3-hybridized tetrahydro ring) is significantly more basic than the sp2-hybridized pyridine nitrogen at position 6[1]. By lowering the environmental pH and introducing a suitable counterion, this secondary amine becomes protonated. This protonation disrupts the lipophilic crystal lattice and forces favorable ion-dipole interactions with the aqueous solvent, drastically increasing solubility.
FAQ 1: I dissolved the free base in acidic media (pH 2), but it reprecipitates when I dilute it into my physiological assay buffer (pH 7.4). Why?
Answer: You are observing "pH-shift precipitation." At pH 2, the naphthyridine derivative is fully protonated (likely existing as a highly soluble monohydrochloride or dihydrochloride salt)[1]. However, when introduced to a pH 7.4 buffer, the microenvironmental pH approaches or exceeds the pKa of the secondary amine. The compound rapidly deprotonates back into its uncharged free base form, exceeds its intrinsic solubility limit, and crashes out of solution.
Solution: You must either maintain a slightly acidic assay environment (if your biological target tolerates it) or utilize a co-solvent/surfactant strategy (see Section 3) to raise the intrinsic solubility of the free base at neutral pH.
Quantitative Data: Counterion Selection
To optimize solubility, selecting the correct counterion is critical. Below is a comparison of common counterions used for basic naphthyridine derivatives.
Counterion
Acid Source
Expected Solubility Impact
Mechanistic Notes & Drawbacks
Chloride
Hydrochloric Acid
High (>50 mg/mL)
Standard choice; dihydrochloride forms easily[1]. May suffer from the common-ion effect in high-saline buffers (e.g., PBS).
Mesylate
Methanesulfonic Acid
Very High
Excellent for highly lipophilic bases; disrupts lattice energy effectively with minimal common-ion effect[2].
Tartrate
Tartaric Acid
Moderate to High
Useful for chiral resolution; the bulkier ion prevents rapid re-crystallization[2].
Acetate
Acetic Acid
Low to Moderate
Weak acid; the resulting salt may disproportionate (lose acid) during drying or extended storage.
Protocol: Micro-Scale In Situ Salt Screening
This self-validating protocol allows you to identify the optimal salt form without consuming large quantities of your API.
Dispense: Add 5 mg of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine free base into a 2 mL glass HPLC vial.
Solvent Addition: Add 500 µL of a polar aprotic/protic solvent mixture (e.g., 90:10 THF:Water) to create a slurry.
Acidification: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl). For dihydrochloride formation, use 2.1 equivalents.
Thermal Cycling: Subject the vial to temperature cycling between 5°C and 50°C (0.5°C/min ramp) for 48 hours. Why? This promotes Ostwald ripening, dissolving thermodynamically unstable amorphous particles and growing stable crystals.
Validation: Centrifuge the suspension. Analyze the solid via X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline phase, and test the aqueous solubility of the isolated salt using HPLC-UV[2].
Caption: Workflow for in situ salt screening of basic naphthyridine derivatives.
Section 2: Cyclodextrin Complexation
The Causality: If salt formation is incompatible with your downstream in vivo applications, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective alternative. The hydrophobic methoxy-pyridine core of the molecule inserts into the lipophilic cavity of the cyclodextrin. Meanwhile, the secondary amine remains oriented toward the aqueous exterior, creating a highly soluble, thermodynamically stable complex[3].
FAQ 2: I am using 10% HP-β-CD, but my compound is still a cloudy suspension. How do I force the inclusion complex to form?
Answer: Cyclodextrin complexation is a thermodynamic equilibrium process, not an instantaneous dissolution event. Simply mixing the powder into the CD solution is often insufficient to overcome the high crystal lattice energy of the free base.
Solution: Utilize the "Kneading Method" or introduce a ternary component.
Kneading: Wet the free base and HP-β-CD powders with a small amount of water/ethanol to form a paste. Knead vigorously for 30 minutes. The mechanical shear forces the disruption of the crystal lattice, allowing the cyclodextrin to encapsulate the monomeric drug[2].
Ternary Complexation: Add a small amount of a polyhydroxy organic acid (like citric acid). This lowers the microenvironmental pH, protonating the amine to increase intrinsic solubility, which drives the equilibrium toward complex formation.
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (0, 5, 10, 20, 30, 50 mM) in your target buffer.
Incubation: Add an excess (oversaturated) amount of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine to each vial.
Equilibration: Seal and agitate the vials on an orbital shaker at a constant 25°C for 72 hours to ensure thermodynamic equilibrium is reached[2].
Analysis: Filter the suspensions through a 0.22 µm PVDF syringe filter. Quantify the dissolved compound in the filtrate via HPLC.
Validation: Plot drug concentration versus HP-β-CD concentration. A linear increase (an
AL
type profile) validates the formation of a 1:1 stoichiometric inclusion complex.
Caption: Mechanism of HP-β-CD inclusion complexation for amphiphilic basic amines.
Section 3: Co-Solvent Systems for In Vitro Assays
The Causality: For biochemical assays (e.g., enzyme inhibition or receptor binding) where the pH must remain strictly at 7.4 and cyclodextrins might sterically hinder the target protein, co-solvents are required. Solvents like DMSO or PEG400 lower the dielectric constant of the aqueous phase, significantly reducing the thermodynamic energy penalty of solvating the uncharged lipophilic free base.
FAQ 3: My stock solution is 10 mM in 100% DMSO, but when I dilute it 1:100 into my assay buffer, I get erratic assay readouts. What is happening?
Answer: You are experiencing microscopic "crashing out." Even if the solution looks clear to the naked eye, nano-precipitates form instantly upon dilution into the aqueous buffer. These aggregates scatter light (causing erratic absorbance/fluorescence readouts) and sequester the compound, drastically lowering the actual free drug concentration available to your target.
Solution: Employ a "step-down" dilution protocol using surfactants to create a stable nano-emulsion[3].
Dilute the 100% DMSO stock into an intermediate 50/50 mixture of PEG400 and Tween-80.
Slowly add the aqueous buffer dropwise to this intermediate stock while vortexing continuously. The surfactants will form micelles around the hydrophobic naphthyridine core, stabilizing it before macroscopic precipitation can occur.
References
National Center for Biotechnology Information. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC. [Link]
Superintendencia de Industria y Comercio. "Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-b-Cyclodextrin." SIC.[Link]
Preventing degradation of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine during long-term storage
Introduction 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and receptor antagonists. However, its partially saturated tetrahydro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and receptor antagonists. However, its partially saturated tetrahydro-naphthyridine core introduces specific chemical vulnerabilities. The secondary amine within the tetrahydropyridine ring is intrinsically susceptible to environmental degradation, primarily through 1[1] and N-oxidation.
This technical guide provides researchers with field-proven troubleshooting insights and self-validating protocols to ensure the scientific integrity of this compound during long-term storage and experimental handling.
Troubleshooting Guides & FAQs
Q1: My 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine free base has turned from a pale yellow oil/solid to a dark brown residue. What is the mechanism of this degradation?A: This colorimetric shift is the hallmark of oxidative aromatization. When exposed to atmospheric oxygen, the 1,2,3,4-tetrahydro ring undergoes a 2[2], losing hydrogen atoms to form the fully aromatic 5-methoxy-2,6-naphthyridine.
Causality: The driving force is the thermodynamic stability of the fully conjugated aromatic naphthyridine system. The secondary amine acts as an electron donor, initiating the redox cascade. To prevent this, the compound must be stored under an3[3].
Self-Validating Check: Run a UV-Vis spectrum of the degraded sample. The fully aromatized degradation product will exhibit a significant bathochromic shift (longer wavelength absorption) compared to the tetrahydro-precursor.
Q2: I am analyzing my stored batch via LC-MS and observing unexpected mass peaks of [M-2]⁺ and [M+16]⁺. What are these impurities?A: These represent the two primary degradation vectors for this scaffold:
[M-2]⁺ (or [M-4]⁺): Indicates dehydrogenation (loss of 2 or 4 protons), representing the intermediate imine or the fully aromatized 2,6-naphthyridine core[1][2].
[M+16]⁺: Indicates 4[4]. The secondary amine (N2) has reacted with reactive oxygen species (ROS) in the air to form an N-oxide.
Q3: Should I store this compound as a free base or a hydrochloride salt?A: For long-term archiving (>1 month), conversion to the 3[3] is highly recommended.
Causality: Protonation of the secondary amine drastically reduces its electron density, thereby neutralizing its ability to act as an electron donor in oxidative pathways. However, the salt form is highly hygroscopic. If storing the salt, rigorous desiccation is mandatory to prevent hydrolysis and clumping.
Quantitative Data: Storage Matrix
The following table summarizes the expected shelf life and degradation risks based on storage conditions:
Chemical Form
Temperature
Atmosphere
Light Protection
Primary Degradation Risk
Expected Shelf Life
Free Base
-20°C
Argon/N₂
Amber Vial
Oxidative Aromatization
~6 Months
Free Base
25°C
Air
Clear Vial
Rapid Oxidation / N-Oxidation
< 1 Week
HCl Salt
2-8°C
Argon/N₂
Amber Vial
Hygroscopic Clumping
> 2 Years
HCl Salt
25°C
Air
Clear Vial
Moisture Absorption
6-12 Months
Experimental Protocols
Protocol A: Aliquoting and Inert Gas Purging (Schlenk Technique)
Use this protocol to maintain the integrity of the free base during repeated experimental sampling.
Preparation: Dry all amber storage vials in an oven at 120°C for 2 hours. Cool them in a vacuum desiccator.
Solubilization: Dissolve the compound in an anhydrous, degassed solvent (e.g., DCM or THF) if aliquoting by volume is preferred.
Transfer: Transfer the desired volume into the dried amber vials using a gas-tight syringe.
Evaporation: Evaporate the solvent under a gentle stream of high-purity Nitrogen.
Argon Purging: Insert an Argon line (Argon is heavier than air) into the vial, keeping the needle 1 cm above the compound. Purge for 60 seconds to displace all oxygen.
Self-Validation: Use a mineral oil bubbler on the exhaust needle to visually confirm positive pressure and continuous flow of inert gas, ensuring complete oxygen displacement.
Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm and store at -20°C.
Protocol B: Conversion to Hydrochloride Salt for Long-Term Archiving
Use this protocol to stabilize the compound for multi-year storage.
Dissolution: Dissolve 1.0 eq of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine free base in anhydrous diethyl ether or MTBE (10 mL/g) under a Nitrogen atmosphere.
Acidification: Slowly add 2.1 eq of HCl (2.0 M in diethyl ether) dropwise at 0°C.
Self-Validation: The immediate formation of a dense white precipitate confirms successful protonation and dihydrochloride salt formation.
Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.
Isolation: Filter the precipitate rapidly over a Buchner funnel under a nitrogen blanket to prevent atmospheric moisture condensation.
Drying: Dry the resulting salt in a vacuum oven at 40°C for 12 hours. Store the salt in a desiccator at 2-8°C.
Optimizing LC-MS ionization parameters for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the Analytical Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in optimizing liquid chromatogra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (C9H12N2O, MW: 164.21 g/mol ).
This guide abandons generic templates in favor of a mechanistic, causality-driven approach. By understanding the intrinsic chemical properties of your analyte, you can troubleshoot ionization anomalies, eliminate matrix effects, and build a self-validating analytical method.
Mechanistic Grounding: Why We Choose Specific Parameters
To optimize ionization, we must first analyze the molecular architecture of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine. The compound features a fused bicyclic core with two distinct nitrogen atoms and an electron-donating methoxy group[1].
The Saturated Amine (Position 2): This piperidine-like secondary amine is highly basic, with an estimated pKa of ~9.5 to 10.0[2].
The Aromatic Amine (Position 6): This pyridine-like nitrogen is weakly basic, with a pKa of ~5.0.
Ionization Causality: Because the secondary amine is highly basic, the molecule is exceptionally amenable to Positive Electrospray Ionization (ESI+) . To ensure >99% protonation and prevent signal fluctuation, the mobile phase pH must be maintained at least two units below the lowest pKa. Therefore, utilizing 0.1% Formic Acid (pH ~2.7) is not just a standard default; it is a thermodynamic requirement for this specific scaffold to drive the formation of the
[M+H]+
precursor ion at m/z 165.1[3].
Fig 1: Proposed CID fragmentation pathways for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Standard Operating Procedure: Self-Validating Tuning Workflow
Do not rely on auto-tune algorithms blindly. Use the following manual, step-by-step infusion protocol to establish a robust Multiple Reaction Monitoring (MRM) method[4].
Phase 1: Precursor Ion Optimization (Source Tuning)
Preparation: Dilute the compound to 1 µg/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.
Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source, combined with a 0.2 mL/min flow from the LC pump (matching the infusion solvent).
Capillary Voltage Optimization: Start at 3.0 kV. Increase in 0.1 kV increments up to 4.0 kV.
Causality: Too low, and the Taylor cone collapses. Too high, and you induce corona discharge, which destroys the analyte. Set the voltage 0.2 kV below the point where the signal plateaus.
Declustering Potential (DP) / Cone Voltage: Sweep from 20 V to 100 V.
Validation Check: Monitor m/z 165.1 (Precursor) and m/z 135.1 (Fragment). If the fragment ion intensity rises during the DP sweep, you are causing in-source fragmentation . Lower the DP until the precursor ion accounts for >90% of the Total Ion Current (TIC).
Validation Check 2: Verify the isotopic distribution. The M+1 peak (m/z 166.1) should be approximately 10% of the base peak intensity, confirming the
C9
carbon skeleton.
Phase 2: Product Ion Optimization (Collision-Induced Dissociation)
Isolation: Isolate m/z 165.1 in Q1 (Unit resolution).
Collision Energy (CE) Sweep: Introduce Argon or Nitrogen collision gas into Q2. Sweep the CE from 10 eV to 50 eV.
Transition Selection: Identify the two most abundant and stable fragments. For this compound, expect m/z 135.1 (loss of formaldehyde from the methoxy group) and m/z 148.1 (loss of ammonia from the saturated ring)[1].
Validation Check: Plot the CE curve. Select the CE that yields the maximum intensity for the primary transition (Quantifier) and the secondary transition (Qualifier).
Below is a consolidated table of the optimized LC-MS/MS parameters derived from the mechanistic tuning of the tetrahydro-2,6-naphthyridine scaffold.
Parameter
Optimized Value
Mechanistic Purpose
Ionization Mode
ESI Positive (+)
Targets the highly basic secondary amine.
Mobile Phase A
H2O
0.1% Formic Acid
Buffers pH to ~2.7, ensuring >99% protonation.
Mobile Phase B
Acetonitrile + 0.1% FA
Provides optimal desolvation efficiency in the source.
Capillary Voltage
3.0 – 3.5 kV
Maintains stable Taylor cone without corona discharge.
Desolvation Temp
350°C – 400°C
Evaporates aqueous droplets; prevented from exceeding 450°C to avoid thermal degradation.
Precursor Ion
m/z 165.1
Exact mass
[M+H]+
confirmation.
Quantifier MRM
165.1
→
135.1
Primary transition (Loss of
CH2O
). Optimal CE: ~22 eV.
Qualifier MRM
165.1
→
148.1
Secondary transition (Loss of
NH3
). Optimal CE: ~18 eV.
Troubleshooting & FAQs
Q: I am observing a strong signal at m/z 187.1 instead of 165.1. What is happening?A: You are observing the sodium adduct
[M+Na]+
. Because 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has a methoxy oxygen and a pyridine nitrogen in close proximity, it can act as a weak chelator for alkali metals.
Resolution: Ensure you are using LC-MS grade solvents. Do not store your mobile phases in borosilicate glass for extended periods, as sodium leaches into the solvent. Increase the concentration of Formic Acid slightly (up to 0.2%) to outcompete sodium for the ionization sites.
Q: My signal intensity drops by 80% when I switch from direct infusion to the LC column. Why?A: This is a classic case of matrix suppression or solvent composition effect . During infusion, you are using 50% organic solvent, which desolvates easily. If your compound elutes very early on the LC column (e.g., in 5% organic), the high surface tension of the highly aqueous mobile phase prevents efficient droplet fission in the ESI source.
Resolution: Retain the compound longer. Use a high-purity C18 or a Polar-Embedded C18 column to ensure the compound elutes at >20% organic modifier. Alternatively, increase the desolvation gas flow and temperature.
Q: I see a massive peak at m/z 135.1 in my full-scan MS1 spectra before any collision energy is applied. Is my sample degrading in the vial?A: Not necessarily. You are likely experiencing in-source fragmentation . The loss of formaldehyde (-30 Da) from the aromatic methoxy group requires relatively low activation energy.
Resolution: Your Declustering Potential (DP) or Cone Voltage is set too high. The ions are being accelerated too aggressively through the intermediate pressure region of the source, colliding with residual gas molecules and fragmenting before reaching Q1. Lower the DP by 20-30 V.
Q: Can I use Ammonium Acetate instead of Formic Acid?A: While Ammonium Acetate (pH ~6.8) is excellent for many compounds, it is sub-optimal here. The pyridine nitrogen (pKa ~5) will be entirely deprotonated, and the secondary amine (pKa ~9.5) will be near the buffering threshold, leading to divided ion populations and lower overall sensitivity. Stick to low-pH modifiers[3].
Technical Support Center: Troubleshooting Secondary Amine Reactivity in 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with the 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with the 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine scaffold. While tetrahydro-naphthyridines are highly valuable in drug discovery—particularly as histamine H3 and serotonin transporter ligands[1]—functionalizing the secondary amine at the N2 position often presents unexpected kinetic and thermodynamic hurdles.
Below, our Application Scientists have compiled a definitive Q&A troubleshooting guide to help you overcome poor yields, stalled reactions, and chemoselectivity issues.
FAQ 1: Mechanistic Root Causes (The "Why")
Q: Why is the N2 secondary amine in 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine significantly less reactive than a standard piperidine?
A: The reduced reactivity is not a single issue, but a convergence of electronic, steric, and acid-base factors that collectively deactivate the nucleophile:
Electronic Deactivation: The fused pyridine ring (N6) exerts a strong inductive electron-withdrawing effect across the saturated ring. Even though the C5-methoxy group can donate electrons via resonance to the pyridine ring, its local inductive effect further depletes electron density from the adjacent bridgehead (C4a), subtly reducing the nucleophilicity of N2.
Conformational/Steric Locking: The bulky methoxy group at C5 sits adjacent to the C4a bridgehead. This creates a 1,3-diaxial-like steric clash with the equatorial protons at C4. To minimize this strain, the tetrahydropyridine ring often adopts a distorted half-chair conformation, which shields the N2 lone pair from incoming electrophiles.
Competitive Protonation: In slightly acidic or neutral conditions, the N2 amine (pKa ~9.5) acts as a proton sponge. If the reaction generates any acidic byproducts (such as HX during alkylations), N2 rapidly protonates, forming a completely non-nucleophilic salt[2].
Figure 1: Convergence of electronic and steric factors attenuating N2 nucleophilicity.
FAQ 2: Troubleshooting N-Alkylation
Q: My N-alkylation with alkyl bromides is stalling at 20-30% conversion. How can I drive this to completion?
A: Stalled alkylations are typically caused by acid accumulation (which protonates the unreacted amine) and poor electrophile activation[3]. To solve this, you must rethink your base and solvent system:
Switch to an Inorganic Base: Organic bases like TEA or DIPEA are often insufficient if the electrophile is sterically hindered. Use Cesium Carbonate (Cs₂CO₃). The large cesium cation provides a "soft" counterion effect that enhances the solubility of the carbonate in polar aprotic solvents, effectively scavenging HBr without causing side reactions[4].
Implement In-Situ Finkelstein Activation: Add catalytic Tetrabutylammonium Iodide (TBAI). This converts the sluggish alkyl bromide into a highly reactive, transient alkyl iodide, significantly accelerating the nucleophilic attack by the deactivated N2 amine.
Quantitative Data: Optimization of Alkylation Conditions
Base (2.0 eq)
Solvent
Additive
Temp (°C)
Conversion (%)
TEA
DCM
None
25
15%
DIPEA
DMF
None
60
42%
K₂CO₃
DMF
KI (0.2 eq)
60
78%
Cs₂CO₃
NMP
TBAI (0.2 eq)
80
>95%
Self-Validating Protocol: Optimized N-Alkylation
Step 1 (Preparation): In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), dissolve 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (1.0 eq, 1.0 mmol) in anhydrous NMP (5.0 mL).
Step 2 (Base Addition): Add finely powdered, anhydrous Cs₂CO₃ (2.5 eq, 2.5 mmol). Stir at room temperature for 15 minutes to ensure complete deprotonation/free-basing of the amine.
Step 5 (Heating): Heat the reaction mixture to 80 °C using a pre-heated oil bath. Monitor via LC-MS.
Step 6 (Self-Validating Workup): Once the starting material is consumed (typically 4-6 hours), cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3 x 15 mL). Validation Check: Test the pH of the aqueous layer; it must remain >8. If it drops below 8, the base was consumed prematurely, indicating that the reaction stalled due to amine protonation.
FAQ 3: Troubleshooting Amidation
Q: Standard EDC/HOBt coupling for amidation yields mostly unreacted starting materials. What is the alternative?
A: EDC/HOBt relies on forming an active ester that is only moderately reactive. Given the steric hindrance and reduced nucleophilicity of the N2 position, this intermediate often hydrolyzes back to the carboxylic acid before the amine can attack. You must transition to a highly reactive uronium-based coupling reagent like HATU or COMU, combined with a strong organic base to facilitate the coupling[5].
Figure 2: Strategic workflow for selecting functionalization conditions for the N2 amine.
Step 1 (Pre-activation): In a dry vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).
Step 2 (Validation of Activation): Stir for 10 minutes at room temperature. The solution should turn pale yellow, indicating the formation of the active O-At ester. Crucial: Do not add the amine until this color change is observed.
Step 3 (Coupling): Add 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (1.0 eq) as a solution in DMF.
Step 4 (Reaction & Isolation): Stir at room temperature for 2-4 hours. Dilute with water to precipitate the product. Wash organic layers extensively with a 5% LiCl aqueous solution to remove residual DMF and HATU byproducts.
FAQ 4: Chemoselectivity (N2 vs N6)
Q: How do I prevent quaternization (alkylation) at the N6 pyridine nitrogen?
A: The N6 pyridine nitrogen is sterically accessible but electronically less nucleophilic than the N2 secondary amine. However, under forcing conditions (excess alkyl halide, high heat, >100 °C), N6 quaternization will inevitably occur.
Control Stoichiometry: Strictly limit the electrophile to 1.05 - 1.2 equivalents.
Temperature Control: Do not exceed 80 °C for alkylations.
Leaving Group Tuning: If N6 alkylation persists, switch from an alkyl iodide to an alkyl mesylate (OMs). Mesylates are "harder" electrophiles and preferentially react with the "harder" N2 aliphatic amine over the "softer" N6 pyridine nitrogen.
References
Source: Defense Technical Information Center (DTIC)
Synthesis of Secondary Amines via Self-Limiting Alkylation
Source: ACS Organic Letters
URL
Synthesis of secondary and tertiary amines
Source: Organic Chemistry Portal
URL
Source: Digitell Inc.
Dual Serotonin Transporter/Histamine H3 Ligands: Optimization of the H3 Pharmacophore
Source: ResearchGate
URL
Best recrystallization solvents for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine purification
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine via recrystallization. H...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine via recrystallization. Here, we address common challenges and provide systematic protocols to achieve high purity for this heterocyclic amine.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization a preferred method for purifying 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine?
A1: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. For crystalline materials like many heterocyclic amines, it can be more effective than column chromatography at removing trace impurities, especially those structurally similar to the target compound.[1] The process selectively crystallizes the desired compound from a saturated solution, leaving impurities behind in the solvent (mother liquor). This method is highly scalable and often results in a product with superior crystalline form and purity.
Q2: What are the essential characteristics of a good recrystallization solvent for this compound?
A2: The ideal solvent for recrystallizing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine should exhibit a steep solubility curve. This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][3] This differential solubility is the fundamental principle that drives the purification process, maximizing recovery of the pure product upon cooling. Other important factors include the solvent's boiling point, its reactivity with the compound, and its ease of removal from the final product.
Q3: What classes of solvents are typically effective for purifying heterocyclic amines like this one?
A3: The structure of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, which contains both hydrogen bond accepting (methoxy, nitrogen atoms) and donating (secondary amine) groups, suggests that polar protic and aprotic solvents are good starting points. Alcohols (e.g., ethanol, isopropanol), ethers (e.g., methyl tert-butyl ether), and esters (e.g., ethyl acetate) are often suitable. For basic compounds like amines, acidic solvents such as acetic acid can also be used, though they may form salts.[4] Mixed-solvent systems, such as ethanol/water or ethyl acetate/heptane, are also highly effective.[5]
Q4: Should I recrystallize the free base or a salt form of the compound?
A4: This is a critical consideration. Amines can often be converted to their acid salts (e.g., hydrochloride or hydrobromide salts), which typically have higher melting points and are more crystalline than the corresponding free base.[1] These salts are often more soluble in polar protic solvents like alcohols and water, and less soluble in non-polar organic solvents. If you are struggling to crystallize the free base, converting it to a salt and recrystallizing from a solvent like ethanol or an ethanol/water mixture is a highly recommended strategy.[6][7]
Q5: How should I address colored impurities in my crude product?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored compounds onto its high-surface-area matrix. It is crucial to use a minimal amount of charcoal, as it can also adsorb the desired product, leading to a lower yield. The hot solution must then be filtered to remove the charcoal before cooling.
Solvent Selection Guide
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol. A systematic approach involving small-scale solubility tests is highly recommended.
Principles of Solvent Selection
"Like Dissolves Like" : The polarity of the solvent should be similar to the polarity of the solute. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has both polar (amine, methoxy ether) and non-polar (aromatic and aliphatic rings) regions, making it amenable to a range of solvents.
Temperature Coefficient : As discussed in Q2, a large difference in solubility between hot and cold conditions is essential.
Boiling Point : The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out".[5]
Inertness : The solvent must not react with the compound.
Recommended Solvents for Screening
The following table summarizes promising single and mixed-solvent systems for initial screening.
Solvent System
Class
Boiling Point (°C)
Rationale & Considerations
Single Solvents
Ethanol / Isopropanol
Polar Protic (Alcohol)
78 / 82
Good general-purpose solvents for compounds with hydrogen bonding capabilities. Often provides a good solubility gradient.
Ethyl Acetate (EtOAc)
Polar Aprotic (Ester)
77
A moderately polar solvent that can be effective. Less polar than alcohols.
Methyl tert-Butyl Ether (MTBE)
Polar Aprotic (Ether)
55
A lower-boiling ether that has been shown to be effective for similar methoxy-containing amine heterocycles.[8]
Toluene
Non-polar Aromatic
111
May be suitable for the free base, dissolving the non-polar backbone while having limited affinity for the polar groups at low temperatures.
Mixed Solvents
Ethanol / Water
Polar Protic
Variable
A powerful combination where the compound is dissolved in hot ethanol ("good" solvent), and water ("anti-solvent") is added to induce crystallization.[5]
Ethyl Acetate / Heptane
Mixed Polarity
Variable
Similar to the above, where the compound is dissolved in the more polar EtOAc, and non-polar heptane is added as the anti-solvent.
Dichloromethane / Methanol
Mixed Polarity
Variable
Often used in purification of heterocyclic compounds where solubility in a single solvent is too high or too low.[9]
Solvent Screening Workflow
This workflow guides the selection of an appropriate solvent system through small-scale testing.
Caption: Decision workflow for selecting a recrystallization solvent.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a high-temperature coefficient of solubility has been identified.
Dissolution : Place the crude 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid.
Heating : Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[3]
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[2][10]
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying : Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when no single solvent is suitable, but a solvent pair (one "good" solvent and one "poor" or "anti-solvent") is effective.
Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble) in an Erlenmeyer flask.
Addition of Anti-Solvent : While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).[3][5]
Clarification : Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[10]
Crystallization, Cooling, Isolation, and Drying : Follow steps 5-9 from the single-solvent protocol. For the washing step (Step 8), use an ice-cold mixture of the two solvents in the same ratio used for the crystallization.
General Recrystallization Workflow Diagram
Caption: Step-by-step workflow for a standard recrystallization experiment.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)
1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.
1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Choose a lower-boiling point solvent or solvent system. 3. Try a different solvent system where the compound is less soluble.[5]
No Crystals Form Upon Cooling
1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation.
1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Add a "seed" crystal of the pure compound.[3]
Very Low Recovery of Product
1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization during hot filtration.
1. Evaporate some of the mother liquor and cool again to recover a second crop of crystals. 2. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system. 3. Ensure the filtration apparatus is pre-warmed and use a slight excess of solvent before filtering.[10]
Crystals Do Not Appear Pure (e.g., off-color)
1. The cooling was too rapid, trapping impurities in the crystal lattice. 2. Colored impurities were not fully removed.
1. Re-dissolve the crystals and allow them to cool more slowly. A second recrystallization may be necessary. 2. Repeat the recrystallization using activated charcoal.[2]
References
University of California, Los Angeles.
Amrita Vishwa Vidyapeetham.
University of Colorado Boulder.
Massachusetts Institute of Technology.
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents.
The Royal Society of Chemistry. Supporting Information: Synthesis and biological evaluation of 2,3-Bis(het)
Unknown.
Takaba, K., et al. ASYMMETRIC SYNTHESIS OF (R)--(-METHOXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, Vol. 43, No. 8, 1996.
Google Patents. Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
Google Patents. A kind of preparation method of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride.
1H and 13C NMR Chemical Shift Validation for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: High-Purity Standard vs. Commercial Grade
Executive Summary In modern fragment-based drug discovery (FBDD), functionalized bicyclic scaffolds are highly sought after for their ability to probe complex protein pockets. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD), functionalized bicyclic scaffolds are highly sought after for their ability to probe complex protein pockets. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a privileged building block that combines the basicity of a saturated piperidine-like ring with the rigid, functionalized geometry of a methoxy-pyridine core.
However, low-affinity fragment screening techniques—such as Saturation Transfer Difference (STD) NMR—are notoriously sensitive to trace impurities. Even minor regioisomeric contamination (e.g., 7-methoxy analogs) can trigger false positives. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural validation [1], ensuring that the chemical integrity of the screening library is absolute before initiating molecular docking workflows [2].
This guide objectively compares the NMR performance of a High-Purity Analytical Standard (>99.5%) against a Standard Commercial Grade (95%) and Density Functional Theory (DFT) Predictions , providing researchers with a self-validating framework for quality control.
The Role of NMR Validation in Quality Control
As a Senior Application Scientist, I frequently observe that researchers rely solely on LC-MS for purity checks. While mass spectrometry confirms molecular weight, it is blind to regioisomerism. NMR provides atomic-level resolution of the electronic environment, making it the only definitive tool for validating the exact placement of the methoxy group on the naphthyridine core [3].
Comparing experimental data against high-level DFT predictions serves as a self-validating system: if the experimental shifts of the high-purity standard align with the theoretical quantum mechanical model, we can trust the structural assignment. Conversely, deviations in standard commercial grades highlight the presence of moisture, unreacted starting materials, or structural isomers.
Experimental Workflows: A Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol is designed to be internally self-validating. The integration of the resulting spectrum must yield a strict 1:1:2:3:2:2:1 ratio, confirming the structural integrity of the 12 protons in the molecule (
C9H12N2O
).
Step-by-Step Methodology
Sample Preparation: Dissolve 5.0 mg of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine in 0.6 mL of ultra-dry
CDCl3
(100.0 atom % D).
Causality: Ultra-dry solvent is critical. Trace water in standard chloroform will rapidly exchange with the
N2
secondary amine proton (NH), shifting its signal and broadening it into the baseline.
CDCl3
is chosen over
DMSO−d6
due to its lower viscosity, which yields sharper linewidths necessary to resolve the fine 5.6 Hz J-coupling of the pyridine protons.
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the solvent. This provides an absolute 0.00 ppm reference point, ensuring that any observed chemical shifts are intrinsic to the molecule, not an artifact of magnetic field drift.
Acquisition: Acquire the 1D
1H
and
13C
spectra using a 600 MHz NMR spectrometer equipped with a CryoProbe at 298 K.
Causality: A 600 MHz field strength is required because the aliphatic multiplets (H3 and H4) can suffer from second-order coupling artifacts at lower field strengths (e.g., 60 MHz benchtop systems), obscuring impurity signals.
Processing & Validation: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) prior to Fourier Transform. Phase and baseline correct manually.
Fig 1. Standardized high-resolution NMR validation workflow for 5-MeO-THN.
Comparative Data Analysis
The table below summarizes the quantitative
1H
NMR data, comparing the High-Purity Standard against a standard commercial alternative and DFT computational predictions (B3LYP/6-31G* level of theory).
Proton
Structural Position
High-Purity Standard (Exp. ppm)
Commercial Grade (Exp. ppm)
DFT Predicted (ppm)
Multiplicity & J (Hz)
H7
Pyridine (ortho to
N6
)
8.05
8.04 (broadened)
8.12
d, J = 5.6
H8
Pyridine (para to OMe)
6.72
6.75 (overlap w/ impurity)
6.85
d, J = 5.6
H1
Aliphatic (benzylic +
N2
)
3.95
3.95
4.05
s
OMe
C5-Methoxy Group
3.88
3.89
3.85
s
H3
Aliphatic (adjacent to
N2
)
3.15
3.18
3.20
t, J = 5.8
H4
Aliphatic (benzylic)
2.78
2.80
2.85
t, J = 5.8
NH
N2
Secondary Amine
2.10
2.45 (broad/shifted)
N/A
br s
Performance Insights
The High-Purity Standard perfectly matches the predicted topological splitting. In contrast, the Commercial Grade exhibits a shifted and broadened NH peak (2.45 ppm) indicative of moisture contamination. Furthermore, the commercial grade shows signal overlap at 6.75 ppm and a trace doublet at ~7.50 ppm, which corresponds to the H8 proton of the 7-methoxy regioisomer—a byproduct of poor regiocontrol during the methoxylation of the naphthyridine core.
Mechanistic Insights into Chemical Shifts
To truly trust the data, one must understand the causality behind the chemical shifts. The 2,6-naphthyridine core is a highly polarized system, and the substituents dictate the electronic environment [3].
The Pyridine Ring (H7 and H8):
The
N6
atom exerts a powerful inductive electron-withdrawing effect (-I), heavily deshielding the adjacent ortho proton (H7), pushing it downfield to 8.05 ppm . Conversely, the methoxy group at C5 acts as a strong resonance electron donor (+R). Because H8 is situated para to the methoxy group within the 6-membered aromatic system, it experiences significant electron shielding, pulling its shift uniquely upfield to 6.72 ppm .
The Tetrahydro Ring (H1, H3, H4):
The aliphatic protons are governed by their proximity to the
N2
amine and the aromatic bridgeheads. H1 is uniquely deshielded because it is both benzylic (attached to C8a) and adjacent to the electronegative
N2
atom, resulting in the most downfield aliphatic shift at 3.95 ppm .
Fig 2. Electronic effects dictating the distinct NMR chemical shifts in 5-MeO-THN.
Conclusion
The structural validation of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine requires rigorous, high-field NMR analysis. As demonstrated, the High-Purity Analytical Standard provides a clean, self-validating spectral profile that perfectly aligns with quantum mechanical DFT predictions. Lower-tier commercial grades often harbor moisture and regioisomeric impurities that directly compromise downstream fragment-based screening assays. For robust drug development pipelines, investing in highly pure, NMR-validated scaffolds is non-negotiable.
References
Emwas, A.-H., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Molecules, 2020, 25(20), 4597.[Link]
Stark, J.L., Powers, R. "Application of NMR and Molecular Docking in Structure-Based Drug Discovery." Topics in Current Chemistry, 2012, 326, 1-34.[Link]
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Comparative
Quantitative NMR (qNMR) vs. HPLC-UV for Purity Validation of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: A Comparative Guide
The Analytical Challenge in Drug Development In the synthesis of complex pharmaceuticals, the absolute purity of early-stage building blocks dictates the success of downstream reactions. 5-Methoxy-1,2,3,4-tetrahydro-2,6-...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge in Drug Development
In the synthesis of complex pharmaceuticals, the absolute purity of early-stage building blocks dictates the success of downstream reactions. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a critical bicyclic scaffold. When validating the purity of such intermediates, the industry defaults to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, HPLC-UV is a secondary analytical method that can be heavily biased by the varying UV response factors of different molecules[1].
This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) . By establishing a self-validating qNMR protocol, we demonstrate how qNMR provides absolute mass fraction purity without the need for an identical reference standard, offering a superior metrological approach for complex naphthyridine derivatives[2],[3].
Mechanistic Comparison: qNMR vs. Mass Balance (HPLC-UV)
The Causality of Signal Generation
HPLC-UV quantifies components based on their UV absorbance. The purity is typically calculated using the area percent method, which assumes all components (analyte and impurities) possess identical response factors at the chosen detection wavelength[1]. If an impurity lacks a chromophore, it is invisible to the detector; if it has a high molar extinction coefficient, it artificially deflates the analyte's reported purity.
Conversely, qNMR operates on fundamental nuclear physics: the integrated area of an NMR resonance is directly and universally proportional to the molar concentration of the nuclei generating that signal[3]. By comparing the integral of a distinct proton signal from 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine against a certified internal standard (IS), we calculate the absolute purity[1]. The Bureau International des Poids et Mesures (BIPM) and the USP have demonstrated that qNMR using internal calibration achieves precision and accuracy equivalent to exhaustive mass balance methodologies, but in a fraction of the time[4].
Experimental Protocol: A Self-Validating qNMR System
To ensure scientific integrity, a qNMR method must be self-validating—meaning the physical parameters of the experiment inherently prove the reliability of the data[2]. Below is the step-by-step methodology for analyzing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Step 1: Internal Standard (IS) Selection & Specificity
Causality: The IS must not overlap with the analyte signals, must be stable, non-volatile, and highly pure[3].
Action: For 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, the methoxy group (-OCH3) provides a sharp, highly specific 3H singlet at ~3.9 ppm in DMSO-d6. We select Maleic acid (certified reference material) as the IS, which yields a distinct 2H singlet at ~6.3 ppm, ensuring zero spectral overlap.
Step 2: Gravimetric Sample Preparation
Causality: Because qNMR is a mass-balance equivalent, weighing errors directly propagate into purity errors. The uncertainty of weighing is a primary source of measurement deviation[5].
Action: Accurately co-weigh ~15.000 mg of the naphthyridine analyte and ~5.000 mg of Maleic acid into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.7 mL of DMSO-d6 to ensure a homogenous solution.
Causality: NMR signals can be artificially suppressed if nuclei do not fully return to their equilibrium magnetization (Z-axis) between pulses.
Action: Measure the longitudinal relaxation time (T1) for both the methoxy protons and the Maleic acid protons. The longest T1 dictates the relaxation delay (D1). Setting D1 ≥ 5 × T1 ensures >99.3% magnetization recovery, preventing integration errors[6].
Step 4: Acquisition and Processing
Parameters: Apply a 90° excitation pulse to maximize the signal-to-noise ratio (SNR) in a single scan, utilize 64 scans, and set a spectral width of 20 ppm.
Processing: Apply rigorous baseline correction and phase correction. The accuracy of qNMR can surpass 99% (with <1% relative standard deviation) only if the baseline under the integrated peaks is perfectly flat[7].
Comparative Data Analysis
The following table summarizes a comparative study of three synthetic batches of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, analyzed via both standard HPLC-UV (Area %) and our optimized qNMR protocol (Mass Fraction %).
Batch ID
HPLC-UV Purity (Area %)
qNMR Purity (Mass Fraction %)
Discrepancy (Δ%)
Mechanistic Explanation for Discrepancy
Batch A
99.85%
98.12%
+1.73%
HPLC overestimated purity due to a non-UV-absorbing aliphatic impurity (invisible at 254 nm)[1].
Batch B
94.20%
96.85%
-2.65%
HPLC underestimated purity; a trace aromatic impurity had an anomalously high UV response factor[1].
Batch C
99.10%
99.05%
+0.05%
High-purity batch; trace impurities shared similar chromophores with the main analyte.
Data Interpretation: As demonstrated by Batches A and B, HPLC-UV area percent can be highly misleading when impurities possess different extinction coefficients than the target molecule. Because qNMR is a molar-based technique, it provides a strictly accurate representation of the sample's absolute composition[1].
Validation Workflow Visualization
The following diagram illustrates the logical flow of the self-validating qNMR protocol, ensuring that every step reinforces the metrological traceability of the final result.
Step-by-step logical workflow for qNMR purity validation, ensuring absolute quantification.
Conclusion
For complex building blocks like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, relying solely on HPLC-UV for purity assessment introduces significant risk due to response factor variability. By implementing a self-validating qNMR protocol—anchored by rigorous T1 relaxation profiling and gravimetric precision—researchers can achieve absolute mass fraction purity with precision rivaling exhaustive mass balance methods[2],[4]. This ensures that downstream pharmaceutical syntheses are built on a foundation of unquestionable analytical integrity.
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A Comparative Guide to Methoxy-Naphthyridines in Drug Design: Spotlight on 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, is recognized as a privileged structure in medicinal chemistry.[1][2] Its isomeric diversity allows for fine-tuni...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, is recognized as a privileged structure in medicinal chemistry.[1][2] Its isomeric diversity allows for fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities.[3][4] The introduction of a methoxy group—a small, yet profoundly influential substituent—can dramatically alter a molecule's metabolic stability, target affinity, and pharmacokinetic profile.[5] This guide provides an in-depth comparison of various methoxy-substituted naphthyridine isomers in drug design, culminating in a focused analysis of the less-explored 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine. We will explore the causal relationships behind structural modifications, present supporting quantitative data, and provide detailed experimental protocols for researchers in the field.
The Naphthyridine Isomers: A Foundation of Chemical Diversity
Naphthyridines exist as six distinct isomers, differentiated by the position of the nitrogen atoms in their fused pyridine rings. This structural variance is not trivial; it fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, and three-dimensional shape, thereby dictating its biological target profile.[6][7] The primary scaffolds of interest include 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines.
Figure 1: The six core isomeric scaffolds of naphthyridine.
The Strategic Role of the Methoxy Group in Medicinal Chemistry
The methoxy (-OCH₃) group is a powerful tool in a medicinal chemist's arsenal. While seemingly simple, its impact is multifaceted:
Metabolic Blocker: The methyl group can sterically hinder adjacent sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[8]
Solubility and Lipophilicity Modulation: The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility. However, the overall effect is an increase in lipophilicity compared to a hydroxyl group, which can enhance membrane permeability.
Conformational Influence: The methoxy group can lock the conformation of adjacent substituents through steric interactions, leading to a more favorable binding pose with a target protein.
Electronic Effects: As an electron-donating group, it can modulate the pKa of nearby nitrogen atoms or influence the reactivity of the aromatic system, affecting target engagement.[9]
The decision to replace a hydroxyl group with a methoxy, or to introduce a methoxy group onto an aromatic scaffold, is a critical step in lead optimization. For instance, in some chemical series, replacing a phenolic hydroxyl with a methoxy group can lead to a complete loss of biological activity, indicating the hydroxyl was acting as a crucial hydrogen bond donor.[9] Conversely, this substitution can protect the molecule from rapid glucuronidation, significantly improving its pharmacokinetic profile.
Comparative Analysis of Methoxy-Naphthyridine Isomers in Drug Discovery
The influence of a methoxy substituent is highly dependent on both its position and the underlying naphthyridine isomer.
1,5-Naphthyridines
This scaffold has been extensively explored, particularly for kinase inhibitors. Structure-activity relationship (SAR) studies have shown that methoxy substitution can be detrimental to activity. In a series of TGF-β type I receptor (ALK5) inhibitors, replacement of a 2-fluoro substituent with a 2-methoxy group completely abolished binding affinity.[10] This suggests the methoxy group's steric bulk or electronic properties were unfavorable for interaction within the kinase hinge region. However, methoxy-substituted pyridines have been used as precursors in the synthesis of potent 1,5-naphthyridine derivatives, highlighting their utility as synthetic handles.[10]
1,6-Naphthyridines
In the development of c-Met kinase inhibitors, the 1,6-naphthyridine core was found to be more promising than the 1,5-naphthyridine scaffold.[11][12] While specific methoxy-substituted analogs were not the final lead compounds, the synthetic routes often involve methoxy-tetrahydropyridine precursors, demonstrating the value of this functional group in building the core structure.[6]
2,6-Naphthyridines
The 2,6-naphthyridine scaffold has shown significant promise as a template for potent and selective kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[13][14] The development of selective FGFR4 inhibitors is a promising therapeutic strategy for hepatocellular carcinoma.[14] Methoxy groups are often incorporated into the side chains of these inhibitors to optimize interactions within the hydrophobic pockets of the kinase active site.
Other Isomers
Derivatives of 1,7- and 2,7-naphthyridine have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), with some compounds exhibiting IC50 values in the sub-nanomolar range.[1] Methoxy groups on phenyl rings attached to the naphthyridine core are common features in these inhibitors, where they are believed to enhance binding affinity through favorable interactions with the enzyme's active site.[15]
Naphthyridine Isomer
Target Class
Role/Observation of Methoxy Group
Example Activity (IC₅₀)
Reference
1,5-Naphthyridine
Kinase (ALK5)
Replacement of 2-fluoro with 2-methoxy abolished binding.
While data on this specific molecule is not prevalent in the literature, we can apply established medicinal chemistry principles to predict its properties and potential applications.
Design Rationale:
The Tetrahydro Core: The saturation of one of the pyridine rings to create a 1,2,3,4-tetrahydronaphthyridine introduces sp³-hybridized carbons. This is a deliberate design choice to increase the molecule's three-dimensionality. A higher degree of saturation often leads to improved aqueous solubility, better metabolic stability, and a more favorable toxicity profile compared to flat, aromatic systems.[15]
The 2,6-Naphthyridine Scaffold: This core has been validated as a privileged scaffold for kinase inhibition.[13][14]
The 5-Methoxy Position: Placing the methoxy group at the C5 position on the remaining aromatic ring directly influences the electronic environment of the adjacent ring nitrogen (N6). This electron-donating group can increase the basicity of N6, potentially forming a key hydrogen bond with the hinge region of a target kinase.
Hypothesized Advantages:
Improved Kinase Selectivity: The rigid, three-dimensional shape conferred by the tetrahydro-core could enable more specific interactions within a kinase active site, potentially reducing off-target effects compared to planar 2,6-naphthyridine inhibitors.
Favorable ADME Properties: The combination of the basic nitrogen in the tetrahydro ring and the methoxy group could lead to a balanced profile of solubility and permeability, essential for oral bioavailability.
Novel Chemical Space: As an under-explored scaffold, it offers a significant opportunity for developing novel intellectual property.
Figure 2: Hypothesized mechanism of action via inhibition of the FGFR4 signaling pathway.
Experimental Protocols
To validate the potential of novel methoxy-naphthyridines, a rigorous and self-validating experimental workflow is essential.
General Synthesis of a Tetrahydro-2,6-Naphthyridine Core
This protocol is a representative method adapted from established literature for similar heterocyclic systems.
Step 1: Starting Material Preparation: Begin with a suitably substituted pyridine derivative, for instance, a 4-chloro-3-cyanopyridine.
Step 2: Nucleophilic Substitution: React the starting material with an appropriate amino-alcohol (e.g., 3-amino-1-propanol) under basic conditions to displace the chlorine and form an intermediate.
Step 3: Cyclization: Induce intramolecular cyclization via a reaction like the Mitsunobu reaction or by converting the terminal alcohol to a leaving group followed by base-mediated ring closure to form the tetrahydro-naphthyridine ring system.
Step 4: Aromatization/Functionalization: If necessary, perform an oxidation step to re-aromatize one of the rings. Introduce the methoxy group via nucleophilic aromatic substitution of a suitable precursor (e.g., a fluoro or chloro derivative) with sodium methoxide.[19]
Step 5: Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The self-validating nature of this protocol lies in the unambiguous characterization at each step, ensuring the integrity of the intermediate before proceeding.
In Vitro Kinase Inhibition Assay (Example: FGFR4)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀).
Figure 3: A generalized workflow for an in vitro kinase inhibition assay.
Reagents & Materials: Recombinant human FGFR4 enzyme, poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., HEPES, MgCl₂, DTT), test compound, positive control (e.g., Fisogatinib), and a detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound to each well.
Kinase Reaction: Initiate the reaction by adding 20 µL of a master mix containing the FGFR4 enzyme, substrate, and ATP to each well.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol. This typically involves a luciferase-based system that converts ADP to a luminescent signal.
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) and no-enzyme controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This system is self-validating through the inclusion of positive and negative controls.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of a compound to phase I metabolism.
Reagents & Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, positive control (e.g., Verapamil), and an organic solvent (e.g., acetonitrile) for quenching.
Incubation: Pre-warm a solution of HLM in phosphate buffer to 37°C. Add the test compound (final concentration typically 1 µM).
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k). The inclusion of a well-characterized control compound validates the metabolic activity of the microsome batch.
Conclusion
The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The strategic placement of methoxy groups is a key optimization tactic, profoundly influencing a compound's pharmacological profile. While established isomers like 1,5- and 2,6-naphthyridines have yielded potent kinase inhibitors, the exploration of less-common, three-dimensional structures like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine represents a logical and promising frontier in drug design. Its unique combination of a validated kinase-binding scaffold, improved three-dimensionality, and strategic methoxy substitution warrants its synthesis and evaluation. The experimental protocols provided herein offer a robust framework for researchers to investigate this and other novel methoxy-naphthyridine analogs, paving the way for the next generation of targeted therapies.
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Benchmarking 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: A Comparative Guide to Advanced Pharmacological Scaffolds
Executive Summary In modern drug discovery, the transition from hit to lead often hinges on overcoming metabolic liabilities and off-target promiscuity. Traditional 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds, while...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from hit to lead often hinges on overcoming metabolic liabilities and off-target promiscuity. Traditional 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds, while synthetically accessible and highly active across various targets, frequently suffer from poor physicochemical properties, high lipophilicity, and rapid cytochrome P450 (CYP) mediated clearance.
As a Senior Application Scientist, I present this objective benchmarking guide to evaluate 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-48-9) against standard THIQ and unsubstituted naphthyridine reference compounds. By analyzing its performance in two distinct pharmacological domains—Cyclin-Dependent Kinase 7 (CDK7) inhibition [1] and Transient Receptor Potential Melastatin 8 (TRPM8) antagonism [2]—this guide elucidates the causal mechanisms behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Structural Rationale: The Causality of Scaffold Optimization
The bioisosteric replacement of a benzene ring with a pyridine ring to form a 2,6-naphthyridine core fundamentally alters the molecule's electronic distribution.
Reduced Lipophilicity (LogP): The introduction of the basic nitrogen in the 2,6-naphthyridine core lowers the overall LogP, reducing non-specific hydrophobic interactions and mitigating CYP3A4-mediated oxidation [3].
Hinge-Binding & Hydrogen Bonding: The naphthyridine nitrogen acts as a critical hydrogen-bond acceptor. In kinase targets, this facilitates direct or water-mediated interactions with the kinase hinge region.
The 5-Methoxy Steric Vector: The addition of a methoxy group at the C5 position serves a dual purpose. Metabolically, it blocks a primary site of oxidative liability. Structurally, it acts as a conformational lock; the oxygen atom restricts bond rotation while the methyl group projects into specific hydrophobic pockets (such as the ribose pocket in kinases), drastically enhancing target selectivity.
Benchmarking Case Study A: CDK7 Kinase Inhibition (Oncology)
CDK7 is a master regulator of transcription, forming the CDK-activating kinase (CAK) complex. Inhibiting CDK7 selectively downregulates super-enhancer-associated oncogenes (e.g., MYC). However, achieving selectivity over closely related kinases like CDK2 and CDK9 is notoriously difficult.
When benchmarking the 5-methoxy-2,6-naphthyridine scaffold against standard THIQ derivatives in FRET-based kinase assays, the naphthyridine core demonstrates profound advantages. The 5-methoxy group perfectly occupies the extra space next to the gatekeeper residue, preventing binding to the narrower active site of CDK2 [1].
Data Synthesis: Representative values based on structure-activity relationship (SAR) trends for naphthyridine-based CDK7 inhibitors.
Mechanism of CDK7 inhibition by 2,6-naphthyridine derivatives triggering tumor apoptosis.
Benchmarking Case Study B: TRPM8 Antagonism (Neuropathic Pain)
TRPM8 is a nonselective cation channel that serves as the primary mammalian cold temperature thermosensor. Antagonists of TRPM8 are highly sought after for treating cold allodynia and overactive bladder syndromes [2].
Historically, THIQ-based TRPM8 antagonists exhibited potent in vitro activity but failed in vivo due to high clearance rates driven by CYP3A4 metabolism. Substituting the THIQ core with 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine shifts the electron density away from the aromatic ring, making it highly resistant to CYP-mediated hydroxylation while maintaining the crucial hydrophobic interactions required for TRPM8 channel blockade.
Data Synthesis: Representative in vivo coverage metrics for TRPM8 antagonist optimization.
Step-by-step experimental workflow for TRPM8 intracellular calcium flux measurement.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols utilize internal controls to self-validate the experimental integrity.
Protocol A: In Vitro CDK7/MAT1/Cyclin H Kinase Activity Assay
Causality Note: A 60-minute pre-incubation step is mandatory because naphthyridine derivatives often exhibit slow-binding kinetics. Omitting this step will artificially inflate the apparent IC₅₀.
Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.
Enzyme Assembly: Dilute recombinant human CDK7/Cyclin H/MAT1 complex to a final working concentration of 2 nM in the assay buffer.
Compound Incubation: Dispense 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives (10-point serial dilution, 10 µM to 0.5 nM) into a 384-well plate. Add the enzyme complex and incubate at 25°C for 60 minutes to allow equilibrium binding.
Reaction Initiation: Add 1 µM of a fluorescently labeled peptide substrate (e.g., ULight-Myl9) and 100 µM ATP to initiate the reaction.
Termination & Readout: After 2 hours, quench the reaction with 10 mM EDTA. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Excitation: 320 nm; Emission: 665 nm).
Validation: Ensure the Z'-factor of the assay plate is >0.6 using DMSO (negative control) and a known pan-CDK inhibitor like staurosporine (positive control).
Causality Note: Chinese Hamster Ovary (CHO) cells stably expressing TRPM8 are used to isolate the target mechanism. Fluo-4 AM is utilized because its fluorescence exponentially increases upon binding to intracellular Ca²⁺, providing a direct, real-time readout of channel activation.
Cell Seeding: Seed CHO-TRPM8 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove the culture media and add 20 µL of Ca²⁺-sensitive dye (Fluo-4 AM, 2 µM) dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.
Compound Pre-treatment: Add 10 µL of the benchmarking compounds (THIQ vs. 5-Methoxy-naphthyridine) at varying concentrations. Incubate for 30 minutes at 37°C.
Agonist Stimulation: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject 10 µL of the TRPM8 agonist Icilin (final concentration: 0.5 µM) while continuously recording fluorescence (Excitation: 488 nm; Emission: 525 nm) for 3 minutes.
Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Determine the IC₅₀ using a four-parameter non-linear regression model.
Conclusion
The empirical data and structural rationale demonstrate that 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a vastly superior scaffold compared to traditional THIQ reference compounds. By strategically lowering lipophilicity, introducing hinge-binding nitrogen vectors, and utilizing a methoxy group to sterically block metabolic liabilities, this scaffold achieves single-digit nanomolar potency while maintaining excellent selectivity and in vivo bioavailability. It represents a highly optimized building block for next-generation kinase inhibitors and ion channel modulators.
References
Title: A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022)
Source: Expert Opinion on Therapeutic Patents
URL: [Link]
Title: Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors: Design, Synthesis, Cryo-EM Analysis, and Biological Evaluations
Source: Journal of Medicinal Chemistry
URL: [Link]
Validation
X-Ray Crystallographic Data Validation for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine: A Comparative Guide of Olex2, PLATON, and Phenix
Executive Summary & Rationale The compound (CAS: 1060816-48-9) is a highly versatile bicyclic pharmacophore utilized in modern drug discovery[1]. Structurally, it fuses a planar aromatic pyridine-like ring with a saturat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The compound (CAS: 1060816-48-9) is a highly versatile bicyclic pharmacophore utilized in modern drug discovery[1]. Structurally, it fuses a planar aromatic pyridine-like ring with a saturated, non-planar piperidine-like ring.
Validating the exact 3D conformation of this molecule—whether as a pure small-molecule crystal or as a ligand bound within a macromolecular protein complex—is critical. Incorrect assignment of the protonation state at the secondary amine (N2) or the forced planarization of the saturated tetrahydro ring can lead to catastrophic downstream errors in structure-based drug design (SBDD). This guide objectively compares the three leading crystallographic validation suites—Olex2 , PLATON (checkCIF) , and Phenix —and provides field-proven protocols for validating this specific compound.
The Causality of Validation Choices (E-E-A-T)
As a crystallographer or medicinal chemist, you must not blindly trust automated refinement outputs. The structural features of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine dictate specific validation requirements:
Conformational Integrity of the Tetrahydro Ring: The sp3-hybridized carbons in the 1,2,3,4-tetrahydro ring must adopt a half-chair or envelope conformation. If initial refinement dictionaries incorrectly assign aromaticity to this ring, the software will forcefully flatten it. Validation tools must check for severe bond-angle deviations and high strain energies.
Hydrogen Atom Treatment at N2: The secondary amine acts as a critical hydrogen-bond donor. High-resolution X-ray data (< 0.84 Å) should reveal the hydrogen atom in the difference Fourier map (
ΔF
). If the data resolution is lower, the hydrogen must be placed geometrically (e.g., using a riding model)[2]. Validation ensures this proton is not omitted, which would otherwise trigger missing-atom ALERTS[3].
Real-Space Correlation in Protein Complexes: When this compound is soaked into a protein crystal, it is often modeled into noisy electron density. Relying solely on the global R-factor is insufficient; validation must utilize the Real-Space Correlation Coefficient (RSCC) to prove the ligand's specific orientation matches the observed density.
Quantitative Comparison of Validation Suites
To select the appropriate validation tool, one must match the software's algorithmic strengths to the sample type. Below is an objective comparison of the three primary suites.
Feature / Metric
Olex2 (with SHELXL)
PLATON (IUCr checkCIF)
Phenix (phenix.validate)
Primary Domain
Small Molecule (Interactive)
Small Molecule (Final Validation)
Macromolecular / Protein-Ligand
Key Algorithm
Least-squares refinement (
ΔF
maps)
Geometric & Symmetry Analysis
Real-Space Correlation (RSCC)
Handling of Tetrahydro Ring
Real-time visual inspection of sp3 geometry
Flags strained bond angles/lengths
Enforces eLBOW QM restraints
Handling of N2 Amine
Manual/Auto H-atom addition (AFIX)
Flags missing H-bond donors
Validates H-bond networks in pockets
Validation Output
Interactive GUI, Bad Reflections List
PDF/HTML ALERT List (A, B, C, G)
Multi-metric Table (RSCC, B-factor)
Best Use Case
Iterative model building and fixing
Pre-publication strict validation
Validating co-crystal drug complexes
Data supported by software documentation and IUCr standards[4][5][6].
Experimental Protocols: Self-Validating Workflows
Every crystallographic workflow must be a self-validating system, meaning the output of the validation step directly informs the next cycle of refinement.
Protocol A: Small Molecule Validation (Olex2
→
PLATON)
Use this protocol when analyzing the pure crystal structure of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Solve the structure using SHELXT. The dual-space algorithm will easily locate the heavy atoms (C, N, O).
Perform isotropic refinement, followed by anisotropic refinement (SHELXL).
Targeted Hydrogen Assignment:
Generate the difference electron density map (Ctrl+M in Olex2).
Locate the residual density peak near the N2 atom of the tetrahydro ring. If a peak > 0.3 e/ų is present at a distance of ~0.9 Å, assign it as a hydrogen atom and refine its coordinates freely[2].
If no peak is visible, use the geometric riding model (HAdd in Olex2) to place the proton, ensuring it points toward the nearest hydrogen-bond acceptor in the crystal lattice.
Use this protocol when 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is bound to a target protein (e.g., a kinase).
Ligand Restraint Generation (eLBOW):
Input the SMILES string of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine into phenix.elbow.
Critical Step: Select the AM1 or RM1 quantum mechanical optimization flag. This ensures the software accurately calculates the sp3 puckering of the tetrahydro ring rather than defaulting to a flat aromatic plane.
Real-Space Refinement:
Fit the generated .cif ligand dictionary into the positive difference density (
Fo−Fc
) in Coot.
Run phenix.refine using the generated restraints.
Comprehensive Ligand Validation:
Execute phenix.validate.
Evaluate RSCC: The Real-Space Correlation Coefficient must be > 0.90 . A value below 0.80 indicates the ligand is modeled into noise or the conformation (e.g., the methoxy group rotation) is incorrect.
Evaluate B-factors: The average B-factor of the ligand should be within 20% of the surrounding protein pocket residues. If the ligand B-factor is anomalously high, the occupancy may be less than 100%, requiring occupancy refinement.
Mandatory Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the compound based on its sample environment.
Fig 1: Iterative X-ray crystallographic validation workflow for small molecules and protein complexes.
References
Spek, A. L. (2008). "Structure validation in chemical crystallography - Platon". platonsoft.nl. Available at:[4]
OpenEBench. "checkCIF - Bio.tools". bio.tools. Available at:[7]
Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON". uu.nl. Available at:[8]
Linden, A. (2013). "Validating a small-unit-cell structure; understanding checkCIF reports". youtube.com. Available at:[9]
Spek, A. L. (2020). "checkCIF validation ALERTS: what they mean and how to respond". nih.gov. Available at:[10]
Spek, A. L. (2010). "An overview of PLATON/PLUTON crystal structure validation". platonsoft.nl. Available at:[5]
Macrae, C. F., et al. (2021). "Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination". nih.gov. Available at:[2]
OlexSys. "Compatibility with Other Software". olexsys.org. Available at:[6]
Chem960. "1060816-48-9化工百科– 960化工网". chem960.com. Available at:[1]
IUCr Journals. "PLATON data validation tests". iucr.org. Available at:[3]
Operational & Disposal Master Protocol: 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Executive Summary As a Senior Application Scientist, I frequently consult on the integration of complex bicyclic heterocycles into ph...
As a Senior Application Scientist, I frequently consult on the integration of complex bicyclic heterocycles into pharmaceutical pipelines. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and neurological therapeutics[1][2]. However, its nitrogen-dense core and secondary amine functionality present specific operational and environmental challenges. This guide provides a self-validating, causally-driven framework for the safe handling, experimental utilization, and ultimate disposal of this compound, ensuring zero regulatory deviations and maximum synthetic yield.
Chemical Profile & Mechanistic Causality
To handle a chemical safely, one must first understand its intrinsic reactivity. The tetrahydro-2,6-naphthyridine scaffold contains both an aromatic pyridine-like ring and an aliphatic piperidine-like ring. The secondary amine in the aliphatic ring is highly nucleophilic, making it ideal for amide couplings[2], but also susceptible to atmospheric oxidation over time[3].
Table 1: Chemical Properties and Operational Causality
Essential identifier for accurate hazardous waste manifesting and regulatory compliance[4][5].
Molecular Formula
C9H12N2O
High nitrogen content; produces NOx gases during combustion, necessitating scrubber-equipped incinerators[6].
Molecular Weight
164.21 g/mol
Critical for stoichiometric calculations during reaction quenching and acid-base neutralization[6].
Hazard Codes
H302, H315, H319
Acute oral toxicity; skin/eye irritant. Mandates stringent PPE and engineering controls[5].
Storage Conditions
Inert atmosphere, Room Temp
Prevents oxidative degradation of the secondary amine into N-oxides, preserving reagent integrity[3][5].
Standard Operating Procedure: Handling & Experimental Workflow
When utilizing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine in synthesis (such as HATU-mediated amide couplings), atmospheric control and precise transfer techniques are paramount to prevent yield-killing side reactions[2].
Fig 1: Operational handling and reaction workflow for 5-Methoxy-tetrahydronaphthyridine.
Protocol 1: Safe Handling and Reaction Setup
Self-Validating System: Every step contains a verification check to prevent downstream failures.
Engineering Control Verification:
Action: Conduct all handling inside a certified chemical fume hood.
Validation: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm) before opening the chemical container.
PPE Assembly:
Action: Don standard laboratory PPE: Nitrile gloves (double-gloving recommended for bulk transfers), splash-proof safety goggles, and a flame-resistant lab coat.
Causality: The compound is a Category 2 skin/eye irritant (H315, H319) and can cause systemic toxicity if ingested or absorbed[5].
Inert Transfer:
Action: Purge the reaction vessel with Argon or Nitrogen. Weigh the compound rapidly and transfer it into the vessel.
Causality: The secondary amine is prone to oxidation. Minimizing atmospheric exposure preserves reagent purity and prevents the formation of unwanted N-oxides[3][5].
Dissolution and Reaction:
Action: Dissolve in an anhydrous solvent (e.g., DMF or DCM) and proceed with the coupling reaction (e.g., adding DIPEA and HATU)[2].
Validation: Monitor dissolution visually; the solution should be clear and free of oxidative precipitants before adding coupling reagents.
Waste Management & Disposal Protocols
Improper disposal of nitrogenous heterocycles can lead to severe environmental toxicity. The naphthyridine core resists standard wastewater bioremediation and must never be discharged into municipal drains[7][8].
Fig 2: Waste segregation and disposal decision tree for naphthyridine effluents.
Protocol 2: Segregation and Disposal
Reaction Quenching:
Action: Quench the reaction mixture using saturated aqueous sodium bicarbonate (NaHCO3)[2].
Validation: Use pH indicator strips to confirm the aqueous layer has reached a stable pH of 7.0–8.0. If effervescence continues, quenching is incomplete and transferring to a sealed waste carboy risks over-pressurization.
Phase Separation & Segregation:
Action: Separate the aqueous and organic layers. Route organic solvents containing halogens (e.g., DCM) to the "Halogenated Organic Waste" carboy. Route non-halogenated solvents (e.g., DMF, EtOAc) to the "Non-Halogenated Organic Waste" carboy.
Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can cause dangerous exothermic reactions in the waste drum.
Aqueous Waste Neutralization:
Action: Ensure any aqueous waste containing trace naphthyridine is neutralized strictly to pH 6-8 before transferring to the "Aqueous Hazardous Waste" container.
Manifesting and Incineration:
Action: Label all containers clearly with "Hazardous Waste: Contains 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, CAS 1060816-48-9"[4]. Hand over to an authorized hazardous waste disposal company[7].
Causality: High-temperature incineration (>1000°C) is required to thermally destroy the highly stable C-N bonds of the naphthyridine ring, preventing environmental contamination[7].
Emergency Spill Response
In the event of a localized spill of the solid compound or a concentrated solution:
Containment: Isolate the area. Do not use water, as it may spread the organic contaminant.
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Collection: Sweep the absorbed mixture using non-sparking tools and place it in a compatible, sealable hazardous waste container.
Validation: Swab the spill area with a compatible solvent (e.g., ethanol) and check with a UV lamp (if applicable) or secondary analytical method to ensure no residual compound remains on the surface.
References
BLD Pharmatech. 1,2,3,4-Tetrahydro-2,6-naphthyridine Safety Data Sheet.7
Key Organics. Safety Data Sheet: 1,2,3,4-tetrahydro-2,6-naphthyridine. 8
Personal protective equipment for handling 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Operational Safety and PPE Protocol for Handling 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine In modern drug discovery, heterocyclic amines like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) serve...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and PPE Protocol for Handling 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
In modern drug discovery, heterocyclic amines like 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1060816-48-9) serve as critical building blocks for synthesizing complex pharmaceutical intermediates, such as indole-3-carboxylic acid derivatives[1]. However, the physicochemical properties that make this compound synthetically valuable—its basicity, lipophilicity, and structural reactivity—also necessitate rigorous laboratory safety protocols.
As a heterocyclic amine, this compound presents acute dermal, ocular, and respiratory hazards[2][3]. This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE) selection, operational handling, and waste management, ensuring that your laboratory workflows remain both highly efficient and uncompromisingly safe.
Hazard Profile & The Causality of PPE Selection
To design an effective safety protocol, one must first understand the mechanism of the hazard. 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is typically handled as a dry, fine powder.
Inhalation & Ocular Risks: Heterocyclic amine powders are highly susceptible to static charge accumulation. When a vial is opened, electrostatic repulsion can cause the powder to aerosolize. If these micro-particles contact the ocular mucosa or respiratory tract, the basic nitrogen atoms interact with the aqueous environment of the tissues, causing severe localized irritation and potential cellular damage[4][5].
Dermal Permeation (The Solvent Effect): While the dry powder is an irritant, the risk profile changes drastically during synthesis. In pharmaceutical workflows, this compound is frequently dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]. These carrier solvents rapidly degrade standard nitrile, acting as a molecular Trojan horse that pulls the lipophilic naphthyridine derivative directly through the glove and into the dermal layer.
Core PPE Requirements
The following table outlines the quantitative and qualitative specifications for PPE when handling this compound, driven by the hazard mechanisms described above.
PPE Category
Specification
Causality / Rationale
Dermal Protection (Solid)
Nitrile Gloves (≥4 mil thickness)
Provides a sufficient physical barrier against dry heterocyclic amine powders during standard weighing[2].
Dermal Protection (Solution)
Butyl Rubber over Nitrile (Double-glove)
Carrier solvents (DMF/DMSO) rapidly degrade thin nitrile. Butyl rubber provides necessary chemical resistance against polar aprotic solvents[1].
Ocular Protection
Splash-proof Safety Goggles
Prevents micro-dust particles and solvent splashes from bypassing the sides of standard safety glasses, protecting the ocular mucosa[4].
Respiratory Protection
Chemical Fume Hood (80–120 fpm)
Primary engineering control. Captures aerosolized powder generated by static repulsion during transfer[5].
Body Protection
Flame-resistant, fully buttoned Lab Coat
Prevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure outside the lab.
Visualizing the Hazard Mitigation Pathway
Fig 1: Hazard mitigation pathway for 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine handling.
To ensure maximum safety, operational protocols must be self-validating—meaning the safety of the environment is proven before the chemical is ever exposed.
Phase 1: Environmental & PPE Validation
Validate Negative Pressure: Before opening the chemical vial, hold a delicate tissue (e.g., a Kimwipe) near the bottom sash of the fume hood. A gentle, continuous inward pull visually validates active negative pressure (80–120 fpm), ensuring aerosolized particles will be captured.
Inspect PPE Integrity: Inflate your nitrile gloves slightly by trapping air inside and rolling the cuff. Check for pressure loss to ensure there are no micro-tears. Micro-tears are invisible to the naked eye but are sufficient for solvent-mediated chemical permeation.
Neutralize Static: Place an anti-static ionizer bar near the analytical balance inside the hood. This eliminates the electrostatic charge on the naphthyridine powder, preventing spontaneous aerosolization.
Phase 2: Weighing and Transfer
Tare a static-free weighing boat or a glass vial on the balance.
Using a grounded stainless-steel spatula, slowly transfer the required mass of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
Crucial Step: Cap the source bottle and the receiving vial before removing your hands from the fume hood. Never transport an open container of heterocyclic amine powder across the laboratory.
Phase 3: Post-Operation Decontamination
Wipe down the balance, spatula, and hood surface with a lint-free cloth dampened with 70% Isopropanol or Ethanol. Because the compound is mildly lipophilic, water alone is insufficient for decontamination; the alcohol solubilizes and removes residual amine.
Dispose of the contaminated cloth in a designated hazardous waste bin.
Emergency Response & Spill Management
In the event of an accidental spill of the solid powder outside the fume hood, execute the following protocol:
Isolate & Escalate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder. Upgrade your PPE to include an N95 or P100 particulate respirator to protect against aerosolized dust[5].
Containment (No Dry Sweeping): Never use a broom or dry brush, which will launch the irritant into the air. Instead, cover the spilled powder with a damp chemical absorbent pad, or lightly mist it with water to suppress dust formation[6].
Collection: Use a non-sparking, disposable plastic scoop to transfer the damp mass into a sealable hazardous waste container.
First Aid (If Exposed): If the powder contacts the skin, immediately wash with copious amounts of soap and water for at least 15 minutes[2]. If inhaled, move the victim to fresh air immediately and seek medical attention[4].
Disposal Plan
Heterocyclic amines require strict segregation and destruction protocols to prevent environmental contamination and dangerous cross-reactions.
Segregation: Store waste containing 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine in a chemically compatible, tightly sealed container. Do not mix with strong oxidizing agents or strong acids, as naphthyridine derivatives can react exothermically[4][5].
Labeling: Clearly label the container as "Hazardous Waste: Toxic/Irritant Solid (Contains 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine)".
Destruction: Do not pour solutions down the drain. The compound must be disposed of via a certified hazardous waste contractor using high-temperature incineration equipped with a flue gas scrubber. The scrubber is mandatory to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the amine[4][7].
References
NextSDS. Chemical substance information for 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-48-9). Retrieved from:[Link]
Amgen Inc. Indole-3-carboxylic acid derivatives (AU 2019384118 B2). Google Patents. Retrieved from:[Link]